3,4,5-Trichlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUICNRYLHKQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075333 | |
| Record name | 3,4,5-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-39-8 | |
| Record name | 3,4,5-Trichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4,5-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,5-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trichlorobenzoic Acid
This document provides a comprehensive overview of the core chemical and physical properties of this compound. It includes quantitative data, general experimental methodologies, and a summary of its known applications and biological activities, tailored for a scientific audience.
Core Chemical and Physical Properties
This compound is an aromatic carboxylic acid with the molecular formula C₇H₃Cl₃O₂.[1][2] It is characterized by a benzoic acid structure with three chlorine atoms substituted at the 3, 4, and 5 positions of the benzene ring.[1][2] The presence of these electron-withdrawing chlorine atoms significantly influences its acidity, solubility, and reactivity.[3] At room temperature, it typically appears as a white to off-white crystalline solid or powder.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51-39-8 | [1] |
| Molecular Formula | C₇H₃Cl₃O₂ | [1][2] |
| Molecular Weight | 225.46 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 203 - 210.5 °C | [1][3][4][5] |
| Boiling Point | 310 - 345.4 °C at 760 mmHg | [1][3][4][5] |
| Density | 1.635 - 1.735 g/cm³ | [1][3][4] |
| Flash Point | 162.7 °C | [4] |
| XLogP3 | 3.6 | [4] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | [1] |
Solubility Profile
The solubility of this compound is largely dictated by its molecular structure.
-
Water Solubility : Its solubility in water is limited due to the hydrophobic nature of the chlorinated aromatic ring.[3]
-
Organic Solvents : It is moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[2][3]
-
pH Influence : Solubility can be influenced by pH; the ionization of the carboxylic acid group at higher pH levels can increase its aqueous solubility.[3]
-
Temperature Dependency : As with many solids, its solubility in various solvents tends to increase with temperature.[3]
Chemical Reactivity and Synthesis
As a chlorinated aromatic carboxylic acid, this compound undergoes reactions typical of these functional groups.
-
Esterification : It can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]
-
Acylation : It can be converted to an acyl chloride, which is a reactive intermediate for acylation reactions.[5]
-
Reduction : The carboxylic acid group can be reduced to form the corresponding alcohol.[1]
-
Nucleophilic Substitution : Under specific conditions, the chlorine atoms on the aromatic ring can be replaced by nucleophiles.[1]
-
Decarboxylation : Under extreme heating conditions, it may undergo decarboxylation, losing carbon dioxide.[1]
Experimental Protocols and Methodologies
General Synthesis Approach
The synthesis of chlorinated benzoic acids often involves a multi-step process starting from a simpler aromatic precursor. A plausible, though not explicitly documented, pathway could involve:
-
Chlorination : The controlled chlorination of a benzoic acid or toluene precursor to introduce the three chlorine atoms at the desired positions. This is often a challenging step requiring specific catalysts and conditions to achieve the correct isomer.
-
Oxidation : If starting from a chlorinated toluene derivative, the methyl group would be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
Analytical Characterization
The identity, purity, and structure of this compound are typically confirmed using a suite of standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. Reversed-phase chromatography is a common method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are critical for confirming the chemical structure and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy : Helps to identify the key functional groups, such as the O-H and C=O stretches of the carboxylic acid and vibrations of the aromatic ring.
-
Mass Spectrometry (MS) : Used to determine the exact molecular weight and can provide structural clues through analysis of fragmentation patterns.
The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of a compound like this compound.
Biological Activity, Applications, and Environmental Impact
This compound is a compound with notable biological effects and applications in various industrial and research sectors.
Applications
-
Chemical Synthesis : It serves as a crucial intermediate or starting material in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1][2][3]
-
Agriculture : The compound has demonstrated herbicidal activity, making it effective in inhibiting plant growth by interfering with metabolic pathways.[1] It is also used as an ingredient in some pesticides due to its insecticidal activity.[5]
-
Research : It is used in scientific studies to understand the environmental fate and biological impacts of chlorinated aromatic compounds.[1][3] It can also serve as a reference standard in analytical methods like gas chromatography and mass spectrometry.[3]
Biological Activity
-
Herbicidal Activity : It is known to be effective at disrupting plant growth.[1]
-
Antimicrobial Properties : Some studies suggest it may possess inhibitory effects against certain types of bacteria and fungi.[1] The proposed mechanism may involve the disruption of cell membranes or interference with essential cellular processes.[1]
Environmental Impact and Safety
-
Persistence : Like many chlorinated organic compounds, this compound is noted for its stability and persistence in the environment, which can lead to bioaccumulation.[1][3]
-
Toxicity : It is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory tract upon contact.[1][5] The compound is also toxic to aquatic organisms, and care must be taken in its handling and disposal to avoid environmental contamination.[5]
References
An In-depth Technical Guide to the Structure and Reactivity of 3,4,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 3,4,5-trichlorobenzoic acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceutical agents.
Chemical Structure and Identification
This compound is an organochlorine compound characterized by a benzoic acid core substituted with three chlorine atoms at the 3, 4, and 5 positions of the benzene ring.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51-39-8 |
| Molecular Formula | C₇H₃Cl₃O₂ |
| Molecular Weight | 225.46 g/mol |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O |
| InChI | InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 208-210.5 °C | |
| Boiling Point | 345.4 °C at 760 mmHg | |
| Density | 1.635 g/cm³ | |
| pKa | Estimated to be lower than benzoic acid (4.20) due to the inductive effect of chlorine atoms. A precise experimental value is not readily available in the literature. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1] |
Reactivity
The reactivity of this compound is dictated by two main features: the carboxylic acid functional group and the electron-deficient aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions such as esterification and conversion to acyl chlorides.
-
Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form the corresponding esters. This reaction is crucial for modifying the compound's solubility and creating derivatives for further synthetic transformations.
Caption: General workflow for the esterification reaction.
-
Acyl Chloride Formation: this compound can be converted to the more reactive 3,4,5-trichlorobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a key intermediate for acylation reactions.
Reactivity of the Aromatic Ring
The three electron-withdrawing chlorine atoms significantly influence the reactivity of the benzene ring.
-
Electrophilic Aromatic Substitution: The chlorine atoms and the carboxylic acid group are deactivating, making the aromatic ring less susceptible to electrophilic attack compared to benzene. Electrophilic substitution reactions, if they occur, would be directed to the positions ortho to the carboxyl group (positions 2 and 6), which are the least deactivated. However, forcing conditions would be required.
Caption: Logical flow of substituent effects on reactivity.
-
Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophiles, highly activated aromatic halides can undergo nucleophilic substitution under specific and often harsh conditions. The high degree of chlorination on the ring of this compound could potentially allow for such reactions with strong nucleophiles at elevated temperatures and pressures, though this is not a commonly reported reaction pathway.
Experimental Protocols
Synthesis of this compound (Representative Method)
Materials:
-
1,2,3,5-Tetrachlorobenzene
-
Magnesium turnings
-
Dry ether
-
Ethylene bromide (entrainment agent)
-
Dry ice (solid CO₂)
-
10% Hydrochloric acid
-
Dilute ammonium hydroxide
-
Concentrated hydrochloric acid
-
50% aqueous methanol
Procedure:
-
A mixture of magnesium turnings and 1,2,3,5-tetrachlorobenzene in dry ether is brought to a gentle reflux.
-
A solution of ethylene bromide in dry benzene is added dropwise over an extended period to initiate and sustain the Grignard reagent formation.
-
The reaction mixture is cooled, and crushed dry ice is added to the stirred mixture for carboxylation.
-
The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid until the mixture is strongly acidic.
-
The organic solvents are removed by distillation, and the crude this compound is isolated by filtration.
-
The crude acid is purified by conversion to its ammonium salt with hot dilute ammonium hydroxide, followed by treatment with activated carbon, filtration, and re-precipitation with concentrated hydrochloric acid.
-
The purified acid is collected by filtration, washed with cold water, and can be further recrystallized from 50% aqueous methanol.
Caption: A general experimental workflow for synthesis.
Esterification of this compound (General Protocol)
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (catalyst)
-
10% Sodium carbonate solution
-
Suitable solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux for a period determined by reaction monitoring (e.g., by TLC).
-
After cooling to room temperature, neutralize the mixture by the dropwise addition of 10% sodium carbonate solution until the cessation of CO₂ evolution.
-
The ester product, which may precipitate, can be collected by vacuum filtration or extracted with an organic solvent.
-
The crude ester can be purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile chemical intermediate with a well-defined structure and predictable reactivity based on its functional groups. The electron-withdrawing nature of the three chlorine substituents significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring. While standard protocols for reactions like esterification are applicable, the synthesis of this specific isomer requires careful consideration of the starting materials and reaction conditions. This guide provides a foundational understanding for researchers and scientists working with this compound in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Synthesis of 3,4,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trichlorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
This compound is a chlorinated aromatic carboxylic acid characterized by a benzoic acid core with three chlorine atoms at the 3, 4, and 5 positions.[1] It typically appears as a white to off-white crystalline powder.[1] Its physical and chemical properties are summarized in the table below. The strategic placement of the chlorine atoms makes it a key building block in organic synthesis, particularly for compounds where metabolic stability and biological activity are enhanced by halogenation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O₂ |
| Molecular Weight | 225.46 g/mol |
| Melting Point | 203-210.5 °C[2][3][4] |
| Boiling Point | 345.4 °C[3][4] |
| Density | ~1.6-1.7 g/cm³[1][3] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Moderately soluble in ethanol, acetone, and ethyl acetate; limited solubility in water.[1] |
Primary Synthetic Route: Oxidation of 3,4,5-Trichlorotoluene
The most direct and commonly cited method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 3,4,5-trichlorotoluene.[5] This reaction specifically targets the methyl group for oxidation to a carboxylic acid, a robust and well-established transformation in organic chemistry.
References
- 1. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 3,4,5-trichloroaniline- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: 3,4,5-Trichlorobenzoic Acid (CAS Number: 51-39-8)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3,4,5-Trichlorobenzoic acid, detailing its chemical properties, synthesis, applications, safety protocols, and relevant experimental methodologies. The information is structured to serve as a core reference for laboratory and development activities.
Physicochemical Properties
This compound is a chlorinated aromatic carboxylic acid.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, storage, and application in various experimental settings.
| Property | Value |
| CAS Number | 51-39-8[2] |
| Molecular Formula | C₇H₃Cl₃O₂[1] |
| Molecular Weight | 225.46 g/mol [2] |
| Appearance | White to off-white crystalline solid/powder[1][3] |
| Melting Point | 203 - 210.5 °C[3][4][5] |
| Boiling Point | ~345.4 °C at 760 mmHg[4][6] |
| Density | ~1.635 g/cm³[4][6] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents such as ethanol and acetone.[1][3] |
Synthesis and Chemical Reactions
This compound is a synthetic compound, often produced through the oxidation of a corresponding trichlorotoluene precursor. As a carboxylic acid, it can undergo typical reactions such as esterification with alcohols.[4]
Caption: General synthesis pathway for this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate and building block in several fields:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, such as herbicides.[1][3][4] The chlorine substituents can influence the biological activity of the final compounds.[3]
-
Environmental Science Research: Due to its persistence as a chlorinated organic compound, it is studied to understand the microbial degradation, fate, and transport of pollutants in the environment.[3][4]
-
Analytical Chemistry: It can be used as a reference standard in analytical methods like gas chromatography (GC) and mass spectrometry (MS) for the detection of chlorinated compounds.[3]
Safety and Toxicology
This compound is classified as a hazardous substance requiring careful handling. It is known to cause skin, eye, and respiratory irritation.[5]
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
| Aquatic Toxicity | Toxic to aquatic organisms.[5] |
The following workflow outlines the mandatory safety and handling procedures for this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic acids like this compound.
Purity Determination by Reverse-Phase HPLC
Objective: To determine the purity of a this compound sample by HPLC with UV detection.
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or formic acid.
-
Filter and degas both phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using the same procedure as the stock standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60% Mobile Phase B and 40% Mobile Phase A (adjust ratio as needed for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~230-240 nm (determine λmax by UV scan if necessary).
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a linear regression curve of peak area versus concentration.
-
Inject the sample solution in triplicate.
-
Calculate the concentration in the sample solution using the calibration curve.
-
Determine the purity by comparing the measured concentration to the prepared sample concentration.
-
Caption: Experimental workflow for HPLC purity analysis.
References
physical and chemical properties of 3,4,5-Trichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physical and chemical properties of 3,4,5-Trichlorobenzoic acid (3,4,5-TCBA). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering structured data, experimental methodologies, and logical workflows. This document summarizes key quantitative data in tabular format, outlines experimental protocols for synthesis and analysis, and presents a conceptual workflow for toxicological assessment.
Introduction
This compound is a chlorinated derivative of benzoic acid, belonging to the class of halogenated aromatic compounds. Its structure, characterized by three chlorine atoms on the benzene ring, imparts unique physicochemical properties that make it a subject of interest in various scientific fields, including organic synthesis, environmental science, and toxicology.[1] The presence of multiple chlorine substituents significantly influences its reactivity, solubility, and biological activity.[1] In the context of drug development and chemical research, 3,4,5-TCBA can serve as a crucial starting material or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][2] Understanding its fundamental properties is therefore essential for its safe handling, application, and for the prediction of the characteristics of its derivatives.
Physical and Chemical Properties
This compound is a white to off-white crystalline powder at room temperature.[3] It is a stable compound under normal storage conditions.[3]
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 51-39-8 | [1][4] |
| Molecular Formula | C₇H₃Cl₃O₂ | [1][4] |
| Molecular Weight | 225.46 g/mol | [4][5] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | [1] |
| InChI Key | ICUICNRYLHKQGS-UHFFFAOYSA-N | [1][4] |
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 203 - 210.5 °C | [1][2][3][4] |
| Boiling Point | 310 - 345.4 °C at 760 mmHg | [1][3][4] |
| Density | 1.635 - 1.735 g/cm³ | [1][3][4] |
| Flash Point | 162.7 °C | [4] |
| Refractive Index | 1.611 | [4] |
| XLogP3 | 3.6 | [4] |
| pKa | Data not available in searched literature. | |
| Vapor Pressure | Data not available in searched literature. |
Solubility
This compound exhibits limited solubility in water due to the hydrophobic nature of the chlorinated aromatic ring.[3] It is, however, moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[3] The solubility of 3,4,5-TCBA is influenced by temperature, with solubility generally increasing at higher temperatures.[3] Furthermore, pH plays a role in its solubility; it tends to be more soluble at both lower and higher pH levels, which is indicative of the ionization of its carboxylic acid group.[3]
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively available. However, the following sections provide generalized methodologies based on procedures for structurally related compounds.
Synthesis of Chlorinated Benzoic Acids
The synthesis of chlorinated benzoic acids can be achieved through various methods, including the direct chlorination of benzoic acid or the oxidation of a corresponding chlorinated toluene. The following is a generalized protocol for the oxidation of a chlorinated toluene, which can be adapted for the synthesis of this compound from 3,4,5-trichlorotoluene.
Materials:
-
3,4,5-Trichlorotoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Toluene (for recrystallization)
-
Decolorizing carbon (optional)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4,5-trichlorotoluene, potassium permanganate, and water.
-
Heat the mixture to boiling with continuous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. This may take several hours.
-
Once the reaction is complete, allow the mixture to cool slightly and filter it with suction to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Combine the filtrate and washings. If the solution is not clear, a small amount of decolorizing carbon can be added, and the solution can be heated and filtered again.
-
Concentrate the filtrate by distillation.
-
While the solution is still hot, cautiously acidify it with concentrated hydrochloric acid with constant agitation.
-
Cool the mixture to allow the this compound to precipitate.
-
Collect the solid product by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of chlorinated benzoic acids.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another suitable buffer component
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined from the UV spectrum of 3,4,5-TCBA (typically in the range of 230-250 nm for chlorinated benzoic acids).
-
-
Analysis: Inject the prepared solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Reactivity and Chemical Behavior
As a carboxylic acid and a chlorinated aromatic compound, this compound can undergo several types of chemical reactions:
-
Esterification: It can react with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]
-
Acylation: It can be converted to its acid chloride, which is a more reactive acylating agent.[2]
-
Reduction: The carboxylic acid group can be reduced to an alcohol.
-
Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can be substituted by strong nucleophiles under specific conditions, although the electron-withdrawing nature of the carboxyl group deactivates the ring towards this type of reaction.
-
Decarboxylation: Under harsh conditions, it may undergo decarboxylation to lose carbon dioxide.
Toxicological and Metabolic Considerations
Specific metabolic pathways for this compound in humans or animal models are not well-documented in the available literature. Research on related chlorinated aromatic compounds suggests that they can be persistent in biological systems and may be metabolized through pathways involving cytochrome P450 enzymes. Given its structure, 3,4,5-TCBA is expected to be moderately toxic and may cause irritation upon contact with the skin, eyes, and respiratory tract.[2] Due to its persistence, there are also environmental concerns regarding potential bioaccumulation.[1]
General Workflow for Toxicological Assessment
In the absence of specific signaling pathway data, the following diagram illustrates a general workflow for the toxicological assessment of a compound like this compound.
Conclusion
This compound is a halogenated aromatic compound with a distinct set of physical and chemical properties. This guide has summarized the available data on its characteristics, including its solid nature at room temperature, high melting and boiling points, and its solubility profile. While detailed experimental protocols and metabolic pathways specific to this isomer are not extensively documented, generalized procedures for synthesis and analysis, along with a conceptual framework for toxicological assessment, have been provided. This information serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. Further research is warranted to elucidate its pKa, vapor pressure, and specific metabolic fate in biological systems to better inform its applications and potential risks.
References
Solubility of 3,4,5-Trichlorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-trichlorobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the precise solubility of solid organic acids.
Qualitative Solubility Data
This compound, a white to off-white crystalline powder, generally exhibits limited solubility in water due to the hydrophobic nature of its chlorinated aromatic ring.[1] However, it is reported to be moderately soluble in several common organic solvents. The solubility is also known to be dependent on temperature, with higher temperatures generally leading to increased dissolution.[1]
The following table summarizes the available qualitative solubility information for this compound in selected organic solvents.
| Organic Solvent | Common Name | Qualitative Solubility |
| Ethanol | Alcohol | Moderately Soluble[1] |
| Acetone | Ketone | Moderately Soluble[1] |
| Ethyl Acetate | Ester | Moderately Soluble[1] |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid organic acid, such as this compound, in an organic solvent. This method is based on the widely recognized saturation shake-flask technique.
Objective: To determine the concentration of a saturated solution of a solid organic acid in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (or other solid organic acid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of the solid organic acid to a series of vials or flasks. An excess is necessary to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test different time points to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a known volume of the solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved organic acid.
-
Prepare a calibration curve using standard solutions of the organic acid of known concentrations in the same solvent.
-
Calculate the concentration of the organic acid in the original saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Report the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
Caption: General workflow for solubility determination.
References
The Environmental Fate of 3,4,5-Trichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of 3,4,5-trichlorobenzoic acid (3,4,5-TCBA). Due to the limited direct research on this specific isomer, this guide synthesizes available data for 3,4,5-TCBA with information from closely related chlorinated benzoic acids to build a predictive understanding of its behavior in the environment. This document outlines its physicochemical properties, potential degradation pathways, mobility, and bioaccumulation potential, along with generalized experimental protocols for its study.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of 3,4,5-TCBA is essential for predicting its environmental distribution and persistence.[1][2][3] The presence of three chlorine atoms on the benzoic acid structure significantly influences its characteristics.[1][3]
| Property | Value | Source(s) |
| CAS Number | 51-39-8 | [2][3] |
| Molecular Formula | C₇H₃Cl₃O₂ | [2][3] |
| Molecular Weight | 225.46 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 203 - 210.5 °C | [1][2][4] |
| Boiling Point | 345.4 °C at 760 mmHg | [2][3] |
| Density | 1.635 - 1.735 g/cm³ | [1][2][3] |
| Water Solubility | Limited; higher at lower and higher pH | [1] |
| XLogP3 | 3.6 | [2] |
Environmental Persistence and Degradation
Chlorinated aromatic compounds like 3,4,5-TCBA are generally noted for their environmental persistence.[1] The primary mechanisms for the environmental degradation of such compounds are microbial degradation and photodegradation.
Abiotic Degradation
Hydrolysis: 3,4,5-TCBA is not expected to undergo significant hydrolysis under typical environmental conditions as it lacks functional groups that are readily hydrolyzed.[6][7]
Biotic Degradation
Microbial degradation is a key process in the breakdown of chlorinated benzoic acids in soil and water.[8] The degradation pathways are highly dependent on the presence or absence of oxygen.
Aerobic Degradation: In the presence of oxygen, microorganisms can cleave the aromatic ring.[5] For other chlorobenzoic acids, this often involves dioxygenase enzymes that introduce hydroxyl groups onto the ring, leading to the formation of chlorocatechols.[9] These intermediates are then further metabolized and can enter central metabolic pathways like the Krebs cycle.[5] For example, the degradation of 3-chlorobenzoic acid can proceed through the formation of 3-chlorocatechol or 4-chlorocatechol.[9]
Anaerobic Degradation: Under anaerobic conditions, a primary degradation pathway is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms.[5] This process reduces the toxicity of the compound and makes it more amenable to further degradation.[5] For instance, in anaerobic freshwater lake sediment, 2,3,6-trichlorobenzoic acid was transformed to 2,6-dichlorobenzoate over a period of 84-364 days.[6] A similar process of sequential dechlorination can be hypothesized for 3,4,5-TCBA.
Mobility and Sorption
The mobility of 3,4,5-TCBA in the environment is governed by its solubility and its tendency to sorb to soil and sediment particles.
Sorption: The sorption of chlorinated benzoic acids to soil is influenced by the soil's organic carbon content and pH.[10][11] Generally, adsorption increases with higher organic matter content and lower pH.[10] As a weak acid, the speciation of 3,4,5-TCBA is pH-dependent. At environmental pH values above its pKa, it will exist predominantly in its anionic form, which is generally more mobile and less strongly sorbed to soil organic matter compared to the neutral form.[6] Studies on the related 2,4,6-trichlorobenzoic acid have shown that sorption is generally low and is influenced by dissolved organic carbon, which can facilitate its transport.[11]
Leaching: Due to its limited water solubility but potentially weak sorption in its anionic form, 3,4,5-TCBA may have a moderate potential for leaching through the soil profile, which could pose a risk to groundwater.[1][10] The extent of leaching would be highly dependent on soil type, with greater mobility expected in sandy soils with low organic matter.[10]
Bioaccumulation
While specific data for 3,4,5-TCBA is scarce, the bioaccumulation potential of chlorinated organic compounds is a significant environmental concern.[1] The octanol-water partition coefficient (Log Kow, often approximated by XLogP3) provides an indication of a substance's tendency to accumulate in fatty tissues. The XLogP3 value of 3.6 for 3,4,5-TCBA suggests a moderate potential for bioaccumulation.[2] However, for the related 2,3,6-trichlorobenzoic acid, bioconcentration factors (BCF) in carp were found to be low (<3.5), suggesting a low potential for bioconcentration in aquatic organisms.[6]
Experimental Protocols
Detailed experimental protocols for studying the environmental fate of 3,4,5-TCBA can be adapted from studies on other chlorinated acids.
Microbial Degradation in Soil Microcosms
Objective: To determine the rate of biodegradation of 3,4,5-TCBA in soil and identify potential metabolites.
Materials:
-
Test soil with a known microbial population
-
Analytical grade this compound
-
Sterile water
-
Biometer flasks or similar incubation vessels
-
Incubator
-
Analytical instruments (e.g., HPLC, GC-MS)
Procedure:
-
Soil Preparation: Sieve fresh soil to remove debris and adjust the moisture content to 50-60% of its water-holding capacity.
-
Spiking: Prepare a stock solution of 3,4,5-TCBA in a suitable solvent. Add the stock solution to the soil to achieve the desired concentration. Prepare a solvent-only control and a sterile control (using autoclaved soil).
-
Incubation: Place the treated soil samples into biometer flasks and incubate them in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect soil samples at regular intervals (e.g., day 0, 1, 3, 7, 14, 28, 56).
-
Extraction: Extract the parent compound and any potential metabolites from the soil samples using an appropriate solvent system.
-
Analysis: Analyze the extracts using HPLC to quantify the disappearance of the parent compound and GC-MS to identify and quantify any formed metabolites.
Soil Sorption Study (Batch Equilibrium Method)
Objective: To determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) for 3,4,5-TCBA.
Materials:
-
Test soil, air-dried and sieved
-
Analytical grade this compound
-
0.01 M CaCl₂ solution
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
HPLC
Procedure:
-
Solution Preparation: Prepare a series of aqueous solutions of 3,4,5-TCBA in 0.01 M CaCl₂ at different concentrations.
-
Equilibration: Add a known mass of soil to each centrifuge tube. Then, add a known volume of the 3,4,5-TCBA solution to each tube. Also, prepare control samples without soil to check for sorption to the tube walls.
-
Shaking: Agitate the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24-48 hours) at a constant temperature.
-
Separation: Centrifuge the tubes to separate the solid and liquid phases.
-
Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of 3,4,5-TCBA using HPLC.
-
Calculation: The amount of 3,4,5-TCBA sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd and Koc values can then be calculated from this data.
Visualizations
Caption: General environmental fate workflow for this compound.
Caption: Putative biodegradation pathways for this compound.
Caption: Experimental workflow for a soil degradation study.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 51-39-8 [smolecule.com]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. esisresearch.org [esisresearch.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Influence of organic carbon and metal oxide phases on sorption of 2,4,6-trichlorobenzoic acid under oxic and anoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Toxicological Data for 3,4,5-Trichlorobenzoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of publicly available scientific literature and toxicological databases, specific quantitative toxicological data for 3,4,5-Trichlorobenzoic acid (CAS No. 51-39-8) is exceedingly limited. Much of the available data pertains to other isomers of trichlorobenzoic acid or related chlorinated compounds. This guide, therefore, provides general information on chlorinated benzoic acids, outlines standard toxicological testing protocols, and presents the sparse available information directly related to the 3,4,5-isomer. The absence of detailed data underscores a significant knowledge gap for this specific chemical.
Executive Summary
This compound is a chlorinated derivative of benzoic acid. While it is used in chemical synthesis and as a reference standard, its toxicological profile is not well-documented in public literature[1]. General safety information suggests that it may be corrosive and cause irritation to the skin, eyes, and respiratory tract, and it is considered toxic to aquatic organisms[2]. Due to its chlorinated aromatic structure, concerns about environmental persistence and potential for bioaccumulation exist[1]. This document aims to collate the available information and provide a framework for understanding the potential toxicological properties of this compound by describing the standard methodologies used for toxicological assessment.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51-39-8 | [3] |
| Molecular Formula | C₇H₃Cl₃O₂ | [3] |
| Molecular Weight | 225.46 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 203.00 °C | [1] |
| Boiling Point | 310.00 °C | [1] |
| Density | 1.7350 g/cm³ | [1] |
| Solubility | Limited solubility in water; moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | [1] |
Toxicological Data
A thorough search for quantitative toxicological data for this compound yielded minimal specific results. The following sections summarize the general toxicological endpoints and the standard experimental protocols that would be employed to assess them.
Acute Toxicity
No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound were found in the public domain. General statements indicate it may be harmful if swallowed, in contact with skin, or inhaled.
Experimental Protocol for Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dosing: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Procedure: The outcome of the first dose group determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is tested.
-
Endpoint: The result is an allocation to a GHS (Globally Harmonized System) toxicity category rather than a precise LD50 value.
Genotoxicity
No specific studies on the genotoxicity of this compound were identified.
Experimental Protocol for Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)
This in vitro assay is widely used to detect point mutations (base substitutions and frameshifts) induced by a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar medium lacking the required amino acid.
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.
Carcinogenicity
No carcinogenicity studies for this compound were found. Government bodies like the National Toxicology Program (NTP) and the U.S. Environmental Protection Agency (EPA) have not published specific reports on the carcinogenicity of this isomer[4][5].
Experimental Protocol for Carcinogenicity Bioassay (Based on OECD Test Guideline 451)
These are long-term studies designed to assess the carcinogenic potential of a substance.
-
Test Animals: Typically, rats and mice of both sexes are used.
-
Dosing: The test substance is administered daily, usually in the diet or drinking water, for the majority of the animals' lifespan (e.g., 24 months for rats). At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than cancer.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are measured regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.
-
Endpoint: The incidence of tumors in the treated groups is compared to the control group. A statistically significant increase in tumors at any site is evidence of carcinogenic potential.
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies for this compound were identified.
Experimental Protocol for Two-Generation Reproductive Toxicity Study (Based on OECD Test Guideline 416)
This study is designed to evaluate the effects of a substance on all aspects of the reproductive cycle.
-
Test Animals: Typically, rats are used.
-
Parental Generation (F0): Male and female animals are exposed to the test substance at three or more dose levels plus a control. Dosing begins before mating and continues through mating, gestation, and lactation.
-
First Filial Generation (F1): The offspring of the F0 generation are exposed to the test substance from weaning. Selected F1 animals are then mated to produce the F2 generation.
-
Endpoints: A wide range of endpoints are evaluated in both the parental and offspring generations, including:
-
Parental: Mating performance, fertility, gestation length, parturition, and lactation.
-
Offspring: Viability, body weight, sex ratio, and developmental landmarks.
-
Pathology: Gross and microscopic examination of reproductive organs.
-
Signaling Pathways and Mechanism of Action
There is a lack of information in the scientific literature regarding the specific signaling pathways affected by this compound and its precise mechanism of toxic action. For related chlorinated aromatic compounds, mechanisms of toxicity can include uncoupling of oxidative phosphorylation, disruption of cell membranes, and interaction with various receptor-mediated pathways. However, without specific studies on the 3,4,5-isomer, any proposed mechanism would be speculative.
Conclusion and Data Gaps
The publicly available toxicological data for this compound is insufficient to conduct a thorough risk assessment. While general warnings about its irritant and ecotoxic properties exist, there is a critical lack of quantitative data from standardized acute, sub-chronic, chronic, genetic, and reproductive toxicity studies. Furthermore, there is no information on its potential to interfere with biological signaling pathways.
The absence of this data highlights a significant need for further research to adequately characterize the potential hazards of this compound to human health and the environment. The experimental protocols outlined in this guide represent the standard methodologies that would be required to fill these critical data gaps.
References
Microbial Degradation of 3,4,5-Trichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trichlorobenzoic acid (3,4,5-TBA) is a highly chlorinated aromatic compound, the microbial degradation of which is largely uncharacterized. This technical guide synthesizes the current understanding of the microbial processes likely involved in its breakdown, drawing parallels from the degradation of other chlorinated benzoic acids. Both anaerobic and aerobic degradation pathways are explored, highlighting key enzymatic reactions and potential microbial players. This document provides detailed experimental protocols for studying the microbial degradation of 3,4,5-TBA and presents quantitative data from related compounds to serve as a benchmark for future research.
Introduction
Chlorinated benzoic acids are a class of xenobiotic compounds that can enter the environment through industrial discharge and the breakdown of pesticides and polychlorinated biphenyls (PCBs).[1][2] The degree of chlorination significantly influences their persistence and toxicity, with highly chlorinated congeners like this compound (3,4,5-TBA) being particularly recalcitrant to microbial degradation. Understanding the microbial mechanisms that can lead to the detoxification and mineralization of 3,4,5-TBA is crucial for developing effective bioremediation strategies. This guide outlines the putative anaerobic and aerobic degradation pathways, provides detailed experimental methodologies for their investigation, and summarizes relevant quantitative data.
Anaerobic Degradation of this compound
Under anaerobic conditions, the primary mechanism for the breakdown of highly chlorinated aromatic compounds is reductive dechlorination.[3] In this process, bacteria utilize the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This reaction is often coupled to energy production and growth.[4]
Putative Anaerobic Degradation Pathway
Based on studies of other trichlorobenzoic acid isomers, the anaerobic degradation of 3,4,5-TBA is likely initiated by the reductive dechlorination at one of the meta positions (position 3 or 5), as ortho-dechlorination is commonly observed for other isomers.[5] This initial step would yield 3,4- or 3,5-dichlorobenzoic acid. Subsequent reductive dechlorination steps would lead to monochlorobenzoic acids and finally to benzoic acid, which can then be mineralized to methane and carbon dioxide by anaerobic microbial consortia.
Caption: Putative anaerobic degradation pathway of 3,4,5-TBA.
Key Microorganisms and Enzymes
The microorganisms responsible for reductive dechlorination are often specific and slow-growing. While no specific organisms have been identified for 3,4,5-TBA degradation, anaerobic enrichment cultures from freshwater sediments have been shown to dechlorinate other trichlorobenzoic acids.[5] The key enzymes involved are dehalogenases, which catalyze the removal of chlorine atoms.
Aerobic Degradation of this compound
Aerobic degradation of chlorinated aromatic compounds typically involves the action of oxygenases, which incorporate oxygen atoms into the aromatic ring, leading to its destabilization and eventual cleavage.[1] Highly chlorinated compounds are generally more resistant to aerobic attack.
Putative Aerobic Degradation Pathway
A plausible aerobic degradation pathway for 3,4,5-TBA would be initiated by a dioxygenase, leading to the formation of a dichlorinated catechol. This intermediate would then undergo ring cleavage, followed by further enzymatic reactions to funnel the products into central metabolic pathways like the Krebs cycle. Due to the high degree of chlorination, it is also possible that an initial hydrolytic dehalogenation occurs, replacing a chlorine atom with a hydroxyl group, which would make the aromatic ring more susceptible to subsequent enzymatic attack.
Caption: Putative aerobic degradation pathway of 3,4,5-TBA.
Key Microorganisms and Enzymes
Various aerobic bacteria, including species of Pseudomonas, Alcaligenes, and Rhodococcus, have been shown to degrade other chlorinated benzoic acids.[6][7] The key initiating enzymes are typically dioxygenases.[2] It is likely that a consortium of microorganisms would be required for the complete mineralization of 3,4,5-TBA, with different species carrying out different steps of the degradation pathway.
Quantitative Data on Microbial Degradation of Chlorinated Benzoic Acids
While specific degradation rates for 3,4,5-TBA are not available in the literature, the following table summarizes quantitative data for the degradation of other relevant chlorinated benzoic acids to provide a comparative context.
| Compound | Microorganism/Consortium | Degradation Rate | Conditions | Reference |
| 3-Chlorobenzoic acid | Aeromonas hydrophila | 65 µM/hr | 37°C, pH 7 | [8] |
| 2-Chlorobenzoic acid | Aeromonas hydrophila | 41 µM/hr | 37°C, pH 7 | [8] |
| 4-Chlorobenzoic acid | Aeromonas hydrophila | 5 µM/hr | 37°C, pH 7 | [8] |
| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | 15.5 µM/hr | 37°C, pH 7 | [8] |
| 3-Chlorobenzoate | Caballeronia sp. 19CS4-2 | 0.29 mM/hr | 30°C, shaking | [7] |
| 3-Chlorobenzoate | Paraburkholderia sp. 19CS9-1 | 0.23 mM/hr | 30°C, shaking | [7] |
Experimental Protocols
The following section details key experimental protocols for investigating the microbial degradation of 3,4,5-TBA.
Enrichment and Isolation of 3,4,5-TBA Degrading Microorganisms
Caption: Workflow for isolating 3,4,5-TBA-degrading microbes.
Protocol:
-
Sample Collection: Collect soil or sediment samples from a site with a history of contamination with chlorinated compounds.
-
Enrichment Culture: In a sterile flask, add 1 g of the environmental sample to 100 mL of a mineral salts medium (MSM) containing 3,4,5-TBA as the sole carbon source (e.g., 50-100 mg/L).
-
Incubation: Incubate the flask at a controlled temperature (e.g., 25-30°C) with shaking (e.g., 150 rpm) for several weeks.
-
Serial Transfers: After significant growth or degradation is observed, transfer an aliquot (e.g., 1-10%) of the enrichment culture to a fresh MSM flask with 3,4,5-TBA. Repeat this process several times to enrich for a microbial community adapted to degrading the target compound.
-
Isolation of Pure Cultures: Plate serial dilutions of the enriched culture onto solid MSM agar plates containing 3,4,5-TBA as the sole carbon source.
-
Incubation and Selection: Incubate the plates until colonies appear. Select distinct colonies and re-streak them on fresh plates to ensure purity.
-
Identification: Identify the isolated strains using techniques such as 16S rRNA gene sequencing.
Biodegradation Assay
Protocol:
-
Inoculum Preparation: Grow the isolated microbial strain(s) in a suitable liquid medium (e.g., nutrient broth or MSM with an easily utilizable carbon source) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash them with a sterile phosphate buffer.
-
Assay Setup: In sterile flasks, add a defined concentration of 3,4,5-TBA to MSM. Inoculate the flasks with the washed cells to a specific optical density (e.g., OD600 of 0.1). Include uninoculated controls to account for abiotic losses.
-
Incubation: Incubate the flasks under the desired conditions (e.g., aerobic or anaerobic, specific temperature, and agitation).
-
Sampling: At regular time intervals, withdraw samples from each flask for analysis.
-
Analysis:
-
3,4,5-TBA Concentration: Measure the disappearance of the parent compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][9]
-
Metabolite Identification: Analyze the samples by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation intermediates.[9]
-
Chloride Release: Measure the release of chloride ions into the medium using an ion-selective electrode or ion chromatography as an indicator of dechlorination.
-
Microbial Growth: Monitor the increase in microbial biomass by measuring the optical density at 600 nm (OD600) or by protein assays.
-
Enzyme Assays
Protocol:
-
Cell-Free Extract Preparation: Grow the microbial culture in the presence of 3,4,5-TBA to induce the degradative enzymes. Harvest the cells and disrupt them using methods like sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).
-
Dioxygenase Activity: Measure dioxygenase activity by monitoring the substrate-dependent consumption of oxygen using an oxygen electrode or by spectrophotometrically tracking the formation of a colored product from a substrate analog.[2]
-
Dehalogenase Activity: Assay for dehalogenase activity by incubating the cell-free extract with 3,4,5-TBA and measuring the release of chloride ions over time.
Factors Affecting Degradation
Several environmental factors can influence the rate and extent of microbial degradation of 3,4,5-TBA:
-
pH and Temperature: Microbial activity and enzyme function are optimal within specific pH and temperature ranges.[6]
-
Oxygen Availability: The degradation pathway is fundamentally dependent on the presence (aerobic) or absence (anaerobic) of oxygen.
-
Co-substrates: The presence of a more readily degradable carbon source can sometimes enhance the degradation of recalcitrant compounds through co-metabolism.
-
Bioavailability: The solubility and sorption of 3,4,5-TBA to soil or sediment particles can limit its availability to microorganisms.
-
Microbial Community Structure: In many cases, a consortium of different microbial species is more effective at complete degradation than a single species.[6]
Conclusion and Future Research Directions
The microbial degradation of this compound remains a nascent field of research. While plausible degradation pathways can be proposed based on the metabolism of other chlorinated benzoic acids, dedicated studies are required to elucidate the specific microorganisms, enzymes, and genes involved. Future research should focus on:
-
Isolation and characterization of 3,4,5-TBA-degrading microorganisms from contaminated environments.
-
Elucidation of the specific aerobic and anaerobic degradation pathways and identification of key metabolic intermediates.
-
Identification and characterization of the enzymes responsible for the initial steps of degradation.
-
Investigation of the genetic basis of 3,4,5-TBA degradation.
-
Optimization of environmental conditions to enhance the bioremediation of 3,4,5-TBA in soil and water.
A deeper understanding of these aspects will be instrumental in developing robust and effective bioremediation strategies for this persistent environmental pollutant.
References
- 1. Aerobic degradation of polychlorinated biphenyls [pubmed.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Aerobic and anaerobic PCB biodegradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive dechlorination of 3-chlorobenzoate is coupled to ATP production and growth in an anaerobic bacterium, strain DCB-1 | Semantic Scholar [semanticscholar.org]
- 5. Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbarbiomed.com [jbarbiomed.com]
- 9. d-nb.info [d-nb.info]
3,4,5-Trichlorobenzoic Acid: A Technical Guide for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3,4,5-Trichlorobenzoic Acid (3,4,5-TCBA) for its application as a reference standard in analytical chemistry, pharmaceutical analysis, and environmental testing. It covers the essential physicochemical properties, detailed experimental protocols for its use, and qualification criteria.
Introduction
This compound is a chlorinated aromatic carboxylic acid.[1][2] Its stable chemical structure and distinct analytical response make it a suitable reference standard.[2] Reference standards are highly purified compounds used as a basis for comparison in analytical assays to confirm the identity, purity, and concentration of a substance. The use of a well-characterized reference standard like 3,4,5-TCBA is critical for method validation, calibration, and ensuring the accuracy and reproducibility of analytical data. This compound is particularly relevant in the analysis of herbicides, pharmaceutical intermediates, and as an internal standard in chromatographic methods.[1][2][3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper storage, handling, and application in analytical methods. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 51-39-8 | [1] |
| Molecular Formula | C₇H₃Cl₃O₂ | [1] |
| Molecular Weight | 225.46 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [2][6] |
| Melting Point | 208 to 210.5 °C | [1] |
| Boiling Point | 345.4 °C at 760 mmHg | [1][4] |
| Density | ~1.635 g/cm³ | [1][4] |
| Solubility | Limited solubility in water; moderately soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [2] |
| pKa | Data not explicitly available in search results. | |
| LogP (XLogP3) | 3.6 | [4] |
Characterization and Purity of a Reference Standard
The quality and reliability of a reference standard are defined by its purity and the comprehensive characterization it has undergone. A Certificate of Analysis (CoA) for a reference standard batch of this compound would typically include the following tests and specifications.
| Analytical Test | Typical Specification | Purpose |
| Appearance | White to off-white solid | Confirms physical identity and absence of gross contamination. |
| Identity (¹H NMR) | Consistent with the structure of this compound | Confirms the molecular structure of the compound.[6] |
| Purity (HPLC) | ≥ 98% | Quantifies the amount of the main component and detects organic impurities.[6] |
| Loss on Drying | ≤ 1.0% | Determines the content of volatile matter (e.g., water, residual solvents). |
| Residue on Ignition | ≤ 0.1% | Measures the amount of inorganic impurities. |
Note: The specifications provided are typical examples. Actual values are reported on the batch-specific Certificate of Analysis.
Experimental Protocols
The following are representative protocols for the use of this compound as a reference standard in common analytical techniques.
Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of 3,4,5-TCBA raw material and for its use as a standard in the assay of other substances.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid is commonly used for benzoic acid derivatives.[7] A potential starting point could be Acetonitrile:Water:Trifluoroacetic Acid (40:60:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 272 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30 °C.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution, then dilute to volume with the solvent. This yields a stock solution of approximately 100 µg/mL.
-
Further dilutions can be made from the stock solution to prepare calibration standards as needed.
Sample Preparation:
-
Prepare the sample to be analyzed at a similar concentration to the standard solution, using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[8]
Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated using the area percentage method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
For an assay, the concentration of the analyte in the sample is determined by comparing its peak area to the peak area of the reference standard.
Use as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
3,4,5-TCBA can be used as an internal standard for the quantification of other acidic or chlorinated compounds in complex matrices like soil or water.[2] An internal standard is a compound with similar chemical properties to the analyte, added in a constant amount to all samples, standards, and blanks.[9]
Derivatization: Chlorinated benzoic acids often require derivatization to increase their volatility for GC analysis. A common method is methylation to form the corresponding methyl ester.[10]
Instrumentation:
-
GC-MS system with an appropriate capillary column (e.g., DB-5).[10]
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Procedure:
-
Spiking: Add a known amount of this compound (as the internal standard) to each sample and calibration standard before extraction and derivatization.
-
Extraction: Perform a suitable extraction procedure (e.g., accelerated solvent extraction for soil samples) to isolate the analytes and the internal standard.[10]
-
Derivatization: Methylate the extracted analytes and internal standard using an agent like diazomethane or methyl chloroformate.[10]
-
Analysis: Inject the derivatized extract into the GC-MS.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this curve.
Visualizations
Workflow for Reference Standard Qualification
Caption: A logical workflow for the qualification of a chemical substance as a reference standard.
Analytical Workflow using 3,4,5-TCBA as an Internal Standard
Caption: A typical experimental workflow for sample analysis using an internal standard (IS) method.
Safety and Handling
This compound is considered moderately toxic and can cause irritation upon contact with skin, eyes, or the respiratory tract.[1][3] It is important to handle this chemical in a well-ventilated area, such as a fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Store the compound in a tightly closed container in a cool, dry place.[4] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable tool for the modern analytical laboratory. Its well-defined properties and stable nature make it an excellent choice for a reference standard in a variety of applications, from quality control in manufacturing to environmental monitoring. The proper use of this and other reference standards is essential for achieving accurate, reliable, and legally defensible scientific results.
References
- 1. Buy this compound | 51-39-8 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. biosynce.com [biosynce.com]
- 4. echemi.com [echemi.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. file.leyan.com [file.leyan.com]
- 7. Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3,4,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3,4,5-Trichlorobenzoic acid in environmental samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable detection and quantification of this compound, which is of interest due to its potential environmental persistence and use as a reference standard in analytical chemistry.[1]
Introduction
This compound is a chlorinated derivative of benzoic acid. Its chemical structure influences its physical and chemical properties, making it a compound of interest in various research fields. Accurate and sensitive analytical methods are crucial for monitoring its presence in different matrices and for its application as a reference material.[1] This document outlines validated methods for its detection and quantification.
Analytical Methods Overview
Two primary chromatographic techniques are detailed for the analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for the separation and quantification of non-volatile and thermally stable compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for the analysis of volatile or semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically required to increase volatility.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linear Range | 10 - 120 µg/mL¹ | Not explicitly stated for 3,4,5-TCBA |
| Limit of Detection (LOD) | Estimated: ~3.3 µg/mL² | Not explicitly stated for 3,4,5-TCBA |
| Limit of Quantification (LOQ) | 10 µg/mL¹ | 1 - 10 ng/g in soil |
| Recovery | > 82% (from soil)¹ | Not explicitly stated for 3,4,5-TCBA |
| Accuracy | 94 ± 1 to 114 ± 1%¹ | Not explicitly stated for 3,4,5-TCBA |
¹Data is for a group of chlorobenzoic acid isomers including 2,3,4,5-tetrachlorobenzoic acid, which is structurally similar to this compound.[2] ²Estimated as LOQ/3, a common practice in analytical chemistry.
Experimental Workflow
The general workflow for the analysis of this compound is depicted below.
Caption: General experimental workflow for the analysis of this compound.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the analysis of 15 chlorobenzoic acid isomers in soil samples.[2]
1. Sample Preparation (Soil)
-
Extraction:
-
Weigh 5 g of homogenized soil into an accelerated solvent extraction (ASE) cell.
-
Mix the soil with a drying agent like diatomaceous earth.
-
Extract the sample using an ASE system with a mixture of hexane and acetone (1:1, v/v) containing 1% acetic acid.[2]
-
Set the ASE parameters to a pressure of 10.34 MPa and a temperature of 150°C.[2]
-
-
Concentration:
-
Concentrate the extract to near dryness using a rotary evaporator.
-
Add a small amount of dimethyl sulfoxide (DMSO) to prevent the volatilization of the chlorobenzoic acids.[2]
-
Reconstitute the final extract in the mobile phase.
-
2. Sample Preparation (Water) - Solid Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2 with a suitable acid).
-
-
Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to pH 2-3.
-
Load the sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the retained this compound with 5-10 mL of methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
3. HPLC-UV Conditions
-
Column: C18 XBridge (or equivalent), 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to separate potential isomers. An example gradient could be:
-
Start with 30% B, hold for 2 minutes.
-
Increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
4. Calibration
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on a procedure for the determination of 15 chlorobenzoic acid isomers in soil extracts and requires a derivatization step.[3]
1. Sample Preparation (Soil)
-
Follow the same extraction and concentration procedure as described for the HPLC-UV method.
2. Derivatization
-
Methylation with Diazomethane:
-
Caution: Diazomethane is explosive and highly toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
To the concentrated extract, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for approximately 1 hour at 5°C.[3]
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
3. GC-MS Conditions
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Injector Temperature: 250°C.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-400.[3]
4. Calibration
-
Prepare a stock solution of this compound in a suitable solvent like ethyl acetate.
-
Prepare a series of working standards and derivatize them using the same procedure as the samples.
-
Inject the derivatized standards to construct a calibration curve.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship of the key steps in the HPLC method validation process.
Caption: Key parameters in HPLC method validation.
This diagram shows the general sample preparation workflow including the optional derivatization step for GC-MS analysis.
Caption: Sample preparation workflow for analysis.
References
Application Note: HPLC Analysis of 3,4,5-Trichlorobenzoic Acid
Abstract
This application note presents a robust method for the quantitative analysis of 3,4,5-Trichlorobenzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for researchers, scientists, and professionals in the drug development and environmental analysis sectors, providing a reliable and reproducible method for the determination of this compound. The methodology is based on established principles for the analysis of chlorinated benzoic acids, ensuring high sensitivity and accuracy.
Introduction
This compound is a chlorinated derivative of benzoic acid, notable for its use as a starting material in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical stability and persistence in the environment also make it a compound of interest in toxicological and environmental studies.[1] Accurate and sensitive analytical methods are therefore crucial for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of such compounds due to its ability to resolve complex mixtures and its compatibility with various detectors.[2] This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
-
Chromatography Data System (CDS): Appropriate software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Acetic acid (glacial), phosphoric acid, or formic acid (LC-MS grade if applicable).
-
Standard: this compound reference standard of high purity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound. These conditions are based on methods developed for similar chlorinated benzoic acids and may be further optimized for specific matrices.[2][3]
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 40% B to 80% B over 10 minutes, then hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 222 nm |
| Run Time | 15 minutes |
Note: The use of an acidic modifier in the mobile phase is crucial for achieving good peak shape for acidic analytes like this compound by suppressing the ionization of the carboxylic acid group.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (initial conditions, 40% B). Recommended concentrations for a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. For aqueous samples, a simple filtration step may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte. A general procedure for water samples is provided below, adapted from a method for chlorobenzoic acids.[2][3]
-
Acidify the water sample to pH ~2 with a suitable acid (e.g., HCl).
-
Extract a known volume of the acidified sample with a suitable organic solvent (e.g., ethyl acetate or methyl t-butyl ether).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table presents representative quantitative data that can be expected from this method. The exact values for retention time and limits of detection may vary depending on the specific instrument and column used.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Visualization
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of a C18 reverse-phase column with a water/acetonitrile gradient and an acidic modifier ensures good chromatographic separation and peak shape. This method is suitable for routine analysis in quality control, environmental monitoring, and research and development settings. The provided protocols and workflows serve as a comprehensive guide for scientists and professionals working with this compound.
References
Application Notes and Protocols for the GC-MS Analysis of 3,4,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorobenzoic acid is a chemical compound that can be found as a metabolite of the degradation of more complex chlorinated compounds, such as certain herbicides. Its detection and quantification in environmental and biological matrices are crucial for monitoring contamination and understanding metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of this compound. However, due to its polarity and low volatility, direct analysis by GC-MS is challenging. A derivatization step is therefore essential to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (for Aqueous Samples)
This protocol is adapted from established methods for the extraction of acidic herbicides from water matrices.[1][2]
Reagents and Materials:
-
Sample (e.g., 100 mL of water)
-
Concentrated Hydrochloric Acid (HCl)
-
Methylene Chloride (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Separatory Funnel (250 mL)
-
Glass Funnel
-
Collection Flask
Procedure:
-
Acidify the aqueous sample (e.g., 100 mL) to a pH of 2 by adding concentrated HCl dropwise. This ensures that the this compound is in its protonated, less polar form, which facilitates its extraction into an organic solvent.[2]
-
Transfer the acidified sample to a 250 mL separatory funnel.
-
Add 50 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the lower organic layer into a collection flask.
-
Repeat the extraction of the aqueous layer two more times with fresh 50 mL portions of methylene chloride.
-
Combine all the organic extracts.
-
Dry the combined extract by passing it through a glass funnel containing anhydrous sodium sulfate. The dried extract is now ready for derivatization.
Derivatization: Methylation
To increase the volatility of this compound for GC-MS analysis, the carboxylic acid group is converted to its methyl ester. A common and effective method is esterification using Boron Trifluoride-Methanol (BF3-Methanol).[3][4]
Reagents and Materials:
-
Dried sample extract
-
BF3-Methanol solution (10-14% w/w)
-
Hexane, HPLC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Reaction vial with a screw cap
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Evaporate the solvent from the dried sample extract under a gentle stream of nitrogen.
-
Add 1-2 mL of BF3-Methanol solution to the vial containing the residue.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes in a heating block or water bath.[3]
-
After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Vortex the mixture thoroughly for 1 minute to extract the this compound methyl ester into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of chlorinated benzoic acid methyl esters. These may require optimization for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with a 7000D Triple Quadrupole MS or equivalent).[5]
GC Conditions:
| Parameter | Value |
|---|---|
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar[5] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (with a purge time of 1 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Scan (for initial identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
| Scan Range | m/z 50-350 |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound methyl ester. Please note that the retention time is an estimate and will vary depending on the specific chromatographic conditions. The mass fragments are predicted based on the structure and typical fragmentation patterns of similar chlorinated aromatic compounds.
| Analyte | Derivatized Form | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | Methyl 3,4,5-trichlorobenzoate | ~10 - 15 | 238 (M+) | 207 (M-OCH3)+ | 179 (M-COOCH3)+ |
Retention time is an approximation and should be confirmed by running a standard under your specific analytical conditions.
Method Performance (Typical Values)
The following table presents typical performance characteristics for the analysis of chlorinated acidic herbicides by GC-MS. These values can be used as a benchmark for method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
Visualization
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the GC-MS determination of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical steps, emphasizing the transformation of the analyte for compatibility with the GC-MS system.
References
Application Notes and Protocols: 3,4,5-Trichlorobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4,5-trichlorobenzoic acid as a versatile intermediate in organic synthesis. The protocols outlined below are based on established chemical transformations and serve as a guide for the synthesis of derivatives with potential applications in pharmaceuticals and agrochemicals.
Introduction
This compound is a chlorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of more complex molecules.[1] The presence of three chlorine atoms on the benzene ring significantly influences the compound's physicochemical properties, such as its melting point, boiling point, and solubility.[1] These properties, along with the reactivity of the carboxylic acid group, make it a useful starting material for creating a variety of derivatives, including esters and amides, which are common moieties in biologically active compounds. The chlorinated phenyl group can contribute to the overall lipophilicity and metabolic stability of a molecule, and may play a role in its binding affinity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 51-39-8 | [2] |
| Molecular Formula | C₇H₃Cl₃O₂ | [2] |
| Molecular Weight | 225.46 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 203.00 °C | [1] |
| Boiling Point | 310.00 °C | [1] |
| Density | 1.7350 g/cm³ | [1] |
| Solubility | Moderately soluble in ethanol, acetone, and ethyl acetate; limited solubility in water. | [1] |
Key Synthetic Transformations
This compound can be readily converted into several key intermediates, primarily through reactions of the carboxylic acid group. The two most common and useful transformations are the conversion to an acyl chloride and direct esterification. These intermediates can then be further functionalized to generate a diverse library of compounds.
Synthesis of 3,4,5-Trichlorobenzoyl Chloride
The conversion of this compound to its corresponding acyl chloride, 3,4,5-trichlorobenzoyl chloride, is a crucial first step for many synthetic routes, particularly for amide bond formation. Acyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles.
Protocol 1: Preparation of 3,4,5-Trichlorobenzoyl Chloride
This protocol describes the synthesis of 3,4,5-trichlorobenzoyl chloride from this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for co-evaporation)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), place this compound (1.0 eq).
-
Carefully add an excess of thionyl chloride (2.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.
-
The resulting crude 3,4,5-trichlorobenzoyl chloride is a yellow oil and can often be used in the next step without further purification.
Expected Yield:
-
Quantitative (crude).
Fischer Esterification to Synthesize Methyl 3,4,5-Trichlorobenzoate
Fischer esterification is a classic and reliable method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst. This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used.
Protocol 2: Synthesis of Methyl 3,4,5-Trichlorobenzoate
This protocol details the acid-catalyzed esterification of this compound with methanol.[3][4]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Table 2: Representative Data for Fischer Esterification
| Starting Material | Product | Reagents | Reaction Time | Yield (%) |
| Benzoic Acid | Methyl Benzoate | Methanol, H₂SO₄ | 45 min | Not specified |
| 3-Nitrobenzoic Acid | Methyl 3-Nitrobenzoate | Methanol, H₂SO₄ | 1 hour | 81-85 |
Note: The yields provided are for analogous reactions and may vary for this compound.
Application in the Synthesis of Bioactive Molecules
Derivatives of this compound have been investigated for their potential biological activities, including herbicidal and antimicrobial properties.[5] The following section provides a hypothetical workflow for the synthesis of a novel amide derivative and discusses its potential biological relevance.
Synthesis of a Novel N-Aryl Amide
Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of an N-aryl amide from 3,4,5-trichlorobenzoyl chloride and an aniline derivative is a straightforward approach to generate potential kinase inhibitors or other bioactive molecules.
Protocol 3: Synthesis of N-(4-methoxyphenyl)-3,4,5-trichlorobenzamide (Hypothetical)
This protocol describes the synthesis of a representative N-aryl amide from 3,4,5-trichlorobenzoyl chloride and p-anisidine.
Materials:
-
3,4,5-Trichlorobenzoyl chloride (from Protocol 1)
-
p-Anisidine (4-methoxyaniline)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve p-anisidine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4,5-trichlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.
Table 3: Representative Data for Amide Coupling Reactions
| Carboxylic Acid Derivative | Amine | Product | Yield (%) | Reference(s) |
| 3-Fluoro-5-iodobenzoic acid | Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 85 | [6] |
| 3-Fluoro-5-iodobenzoic acid | Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 78 | [6] |
Note: The yields provided are for analogous reactions and may vary for the synthesis of N-(4-methoxyphenyl)-3,4,5-trichlorobenzamide.
Potential Biological Activities and Signaling Pathways
While specific biological data for derivatives of this compound are not extensively reported in the readily available literature, chlorinated aromatic compounds are known to possess a range of biological activities.
-
Herbicidal Activity: Chlorinated benzoic acid derivatives have been utilized as herbicides.[7] The mechanism of action for some of these compounds involves mimicking or interfering with plant growth hormones (auxins), leading to uncontrolled growth and eventual death of the plant.
-
Antimicrobial Properties: Some studies suggest that chlorinated aromatic acids may exhibit inhibitory effects on certain bacteria and fungi.[5] The proposed mechanisms, though not fully elucidated, may involve disruption of cell membranes or interference with essential metabolic pathways.
-
Kinase Inhibition: The N-aryl amide scaffold synthesized in Protocol 3 is a common feature in many small molecule kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. By designing molecules that can bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and disrupt the downstream signaling cascade. The 3,4,5-trichlorophenyl moiety could potentially occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity.
Further research, including in vitro screening against a panel of kinases and other biological targets, would be necessary to elucidate the specific biological activity of novel derivatives of this compound.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a variety of derivatives with potential applications in drug discovery and agrochemical development. The protocols provided herein for the formation of acyl chlorides, esters, and amides offer a solid foundation for the exploration of this chemical space. The chlorinated aromatic scaffold holds promise for the development of novel bioactive molecules, and further investigation into the biological activities of its derivatives is warranted.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. Design and synthesis and biological evaluation of antibacterial agents [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for 3,4,5-Trichlorobenzoic Acid in Herbicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorobenzoic acid (3,4,5-TCBA) is a chlorinated aromatic carboxylic acid.[1][2] While its isomers, such as 2,3,6-trichlorobenzoic acid, have been utilized as synthetic auxin herbicides, 3,4,5-TCBA itself exhibits very little intrinsic herbicidal activity.[3][4] Its primary relevance in the context of herbicide science is as an intermediate in the synthesis of other agrochemicals and as a research tool to investigate plant physiological processes, particularly those related to auxin transport.[1][5]
These application notes provide an overview of the potential research applications of 3,4,5-TCBA, with a focus on its role as an auxin transport inhibitor, and detail protocols for evaluating the phytotoxicity of herbicide candidates.
Data Presentation
Quantitative data on the direct herbicidal efficacy of this compound is scarce, likely due to its low activity. However, data from structurally related compounds can provide a reference for its biological activity.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |
| This compound | 51-39-8 | C₇H₃Cl₃O₂ | 225.46 | Low herbicidal activity.[3] Primarily used as a chemical intermediate.[1] |
| 2,3,6-Trichlorobenzoic acid | 50-31-7 | C₇H₃Cl₃O₂ | 225.5 | Synthetic auxin herbicide.[4] |
| 2,4,5-Trichlorobenzoic acid | 50-82-8 | C₇H₃Cl₃O₂ | 225.46 | Used in herbicide development.[5] |
| 3,4,5-Triiodobenzoic acid | 88-82-4 | C₇H₃I₃O₂ | 515.81 | Auxin transport inhibitor. EC₅₀ = 1 µM for stimulation of [³H]verapamil binding.[6] |
Mechanism of Action: Interference with Auxin Transport
While not a potent herbicide itself, the structural similarity of 3,4,5-TCBA to known auxin transport inhibitors, such as 2,3,5-triiodobenzoic acid (TIBA), suggests a similar mode of action.[6][7][8][9][10][11] Auxin transport inhibitors disrupt the directional flow of auxin, a key plant hormone, leading to developmental abnormalities and, at high concentrations, plant death.[8][12]
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[13][14][15] Auxin transport inhibitors interfere with the proteins that control the movement of auxin between cells, thus disrupting the auxin gradients necessary for normal plant growth and development.[8][9]
Visualization of Putative Signaling Pathway and Experimental Workflow
Caption: Putative mechanism of 3,4,5-TCBA as an auxin transport inhibitor.
Caption: Experimental workflow for phytotoxicity testing.
Experimental Protocols
The following protocols are foundational for assessing the phytotoxicity of new chemical entities and can be adapted for research involving 3,4,5-TCBA or its derivatives.
Protocol 1: Seed Germination and Early Seedling Growth Assay
Objective: To evaluate the effect of a test compound on the germination and early growth of selected plant species.
Materials:
-
Test compound (e.g., this compound)
-
Seeds of monocotyledonous (e.g., corn, wheat) and dicotyledonous (e.g., cress, lettuce) plants
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Solvent for test compound (e.g., acetone, DMSO, if necessary)
-
Sterile distilled water
-
Growth chamber or incubator with controlled temperature and light cycles
-
Ruler or caliper for measurements
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a dilution series to achieve the desired final concentrations. A solvent control should also be prepared.
-
-
Petri Dish Preparation:
-
Aseptically place two layers of sterile filter paper into each Petri dish.
-
Add 5 mL of the respective test solution or control to each dish, ensuring the filter paper is saturated.
-
-
Seed Plating:
-
Place a predetermined number of seeds (e.g., 10-20) evenly on the moist filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).
-
-
Data Collection:
-
After a set period (e.g., 5-7 days), count the number of germinated seeds in each dish.
-
Carefully remove the seedlings and measure the root and shoot length of each.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Determine the average root and shoot length for each treatment.
-
Calculate the percent inhibition of germination, root growth, and shoot growth relative to the control.
-
Determine the EC₅₀ (concentration causing 50% inhibition) for each parameter.
-
Protocol 2: Whole Plant Phytotoxicity Assay (Post-Emergence)
Objective: To assess the phytotoxicity of a test compound when applied to the foliage of young plants.
Materials:
-
Test compound
-
Young, healthy plants of selected species (e.g., at the 2-4 leaf stage)
-
Pots with a suitable growing medium
-
Spray bottle or a laboratory sprayer
-
Surfactant (if required for the formulation)
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Preparation:
-
Grow the test plants from seed in pots until they reach the desired growth stage.
-
Ensure uniform growth of the plants before treatment.
-
-
Preparation of Spray Solution:
-
Prepare a stock solution of the test compound and dilute it to the desired concentrations.
-
If necessary, add a non-ionic surfactant to the spray solution to ensure even coverage of the foliage.
-
-
Application:
-
Spray the foliage of the test plants with the respective solutions until runoff.
-
Include a control group sprayed only with the carrier solution (and surfactant, if used).
-
-
Observation:
-
Maintain the plants in a greenhouse or growth chamber under optimal conditions.
-
Observe the plants regularly over a period of 14-21 days for any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or malformation.
-
-
Data Collection:
-
At the end of the observation period, visually score the plants for injury on a scale (e.g., 0 = no injury, 100 = complete death).
-
Harvest the above-ground biomass and determine the fresh and dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass compared to the control.
-
Determine the GR₅₀ (concentration causing a 50% reduction in growth).
-
Environmental Fate
Chlorinated benzoic acids are subject to microbial degradation in soil and water. The persistence of 3,4,5-TCBA in the environment will depend on factors such as microbial activity, soil type, temperature, and moisture. Photodegradation may also contribute to its breakdown in aquatic environments.
Conclusion
While this compound is not a potent herbicide, its structural relationship to synthetic auxins and auxin transport inhibitors makes it a valuable tool for research in plant physiology and herbicide discovery. The protocols outlined above provide a framework for assessing the phytotoxicity of novel compounds and for studying the mechanisms of herbicide action. Further research into the specific molecular targets of 3,4,5-TCBA could provide deeper insights into the complex process of auxin transport in plants.
References
- 1. Buy this compound | 51-39-8 [smolecule.com]
- 2. CAS 51-39-8: this compound | CymitQuimica [cymitquimica.com]
- 3. US2848470A - Trichlorobenzoic acid compositions - Google Patents [patents.google.com]
- 4. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 3,4,5-Triiodobenzoic acid affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auxin Transport Inhibitors: IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 12. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 3,4,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental uses of 3,4,5-Trichlorobenzoic acid, a versatile chlorinated aromatic compound. The information presented here is intended to guide researchers in its application as an analytical standard, a starting material in chemical synthesis, and in environmental and toxicological studies.
Physicochemical Properties and Safety Information
This compound (CAS No. 51-39-8) is a white to off-white crystalline powder.[1] Its structure consists of a benzoic acid molecule with three chlorine atoms substituted at the 3, 4, and 5 positions of the benzene ring.[1] This substitution pattern significantly influences its chemical and physical properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₃O₂ | [1] |
| Molecular Weight | 225.46 g/mol | [1] |
| Melting Point | 203 °C | [1] |
| Boiling Point | 345.4 ± 37.0 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water. | [1] |
Safety Precautions: this compound is corrosive and can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Application I: Analytical Reference Standard
Due to its stable and distinct chemical structure, this compound is frequently used as a reference standard in analytical chemistry, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of chlorinated benzoic acids and related compounds in environmental and biological samples.[1]
Protocol 1: Quantitative Analysis of this compound in Water Samples by GC-MS
This protocol is adapted from EPA Method 525.2 for the analysis of organic compounds in drinking water and can be used for the quantification of this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: 1 L water sample, C18 SPE cartridges, methanol (HPLC grade), ethyl acetate, methylene chloride, anhydrous sodium sulfate.
-
Procedure:
-
Acidify the 1 L water sample to a pH < 2 with a suitable acid.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove interfering substances.
-
Dry the cartridge by drawing air through it for 10-20 minutes.
-
Elute the trapped analytes with two 5 mL portions of a 1:1 mixture of ethyl acetate and methylene chloride.
-
Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. Derivatization (Methylation)
For GC analysis, the carboxylic acid group of this compound should be derivatized to a more volatile ester, typically a methyl ester. This can be achieved using diazomethane or other methylating agents.
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
4. Quantification
Prepare a calibration curve using standard solutions of methylated this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Application II: Chemical Synthesis Intermediate
This compound serves as a crucial starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of the chlorine atoms can enhance the biological activity of the resulting molecules.
Protocol 2: General Procedure for the Synthesis of an Ester Derivative
This protocol outlines a general method for the esterification of this compound, a common step in the synthesis of more complex molecules.
1. Materials
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
2. Procedure
-
In a round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the ester product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization or column chromatography.
Application III: Environmental and Toxicological Research
The persistence of chlorinated compounds in the environment makes this compound a subject of interest in environmental fate and toxicology studies.[1] Research in this area often focuses on its biodegradation and its effects on microbial communities and aquatic organisms.
Application Note: Assessing the Impact on Soil Microbial Communities
The introduction of xenobiotic compounds like this compound into the soil can significantly alter the structure and function of microbial communities. Understanding these effects is crucial for environmental risk assessment.
Experimental Design:
-
Soil Microcosms: Establish soil microcosms using soil collected from a relevant site.
-
Treatment Groups: Prepare different treatment groups with varying concentrations of this compound (e.g., 0, 10, 50, 100 mg/kg of soil).
-
Incubation: Incubate the microcosms under controlled conditions (temperature, moisture) for a specific period (e.g., 30, 60, 90 days).
-
Sampling: Collect soil samples from each microcosm at different time points.
-
Microbial Community Analysis:
-
DNA Extraction: Extract total DNA from the soil samples.
-
16S rRNA Gene Sequencing: Amplify and sequence the 16S rRNA gene to analyze the bacterial community composition and diversity.
-
Fungal ITS Sequencing: Amplify and sequence the Internal Transcribed Spacer (ITS) region to analyze the fungal community.
-
-
Data Analysis: Use bioinformatics tools to process the sequencing data and statistical methods to compare the microbial community structures between different treatment groups.
Table 2: Example Data from a Soil Microcosm Study
| Treatment (mg/kg) | Incubation Time (days) | Bacterial Diversity (Shannon Index) | Fungal Diversity (Shannon Index) |
| 0 (Control) | 30 | 5.8 ± 0.2 | 4.1 ± 0.1 |
| 10 | 30 | 5.5 ± 0.3 | 4.0 ± 0.2 |
| 50 | 30 | 4.9 ± 0.4 | 3.5 ± 0.3 |
| 100 | 30 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| 0 (Control) | 60 | 5.9 ± 0.2 | 4.2 ± 0.1 |
| 10 | 60 | 5.3 ± 0.3 | 3.8 ± 0.2 |
| 50 | 60 | 4.5 ± 0.4 | 3.2 ± 0.3 |
| 100 | 60 | 3.8 ± 0.5 | 2.8 ± 0.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Signaling Pathway Interactions
While direct studies on the signaling pathways affected by this compound are limited, research on structurally similar chlorinated aromatic compounds suggests potential interactions with key cellular signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway and the PI3K/Akt pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism. Many halogenated aromatic hydrocarbons are known ligands for AhR.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Some studies on related chlorinated benzoic acids suggest that they may modulate this pathway, potentially leading to cytotoxic effects in cancer cells.
These application notes and protocols are intended to serve as a starting point for researchers working with this compound. Specific experimental conditions may require further optimization based on the specific research objectives and available instrumentation.
References
Application of 3,4,5-Trichlorobenzoic Acid in Pharmaceutical Research
Application Note ID: TCB-PN2025-01
Topic: 3,4,5-Trichlorobenzoic Acid as a Scaffold for the Development of Novel Kinase Inhibitors
Introduction: this compound is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. The rigid phenyl ring, substituted with three chlorine atoms, can effectively probe hydrophobic pockets within enzyme active sites, while the carboxylic acid moiety provides a versatile chemical handle for derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. In pharmaceutical research, this scaffold is particularly useful in the design of kinase inhibitors, where the trichlorinated phenyl group can function as a "hinge-binding" motif or occupy allosteric sites.
Principle: The development of kinase inhibitors often involves creating molecules that can compete with ATP for binding to the enzyme's active site. The 3,4,5-trichlorophenyl group can form key hydrophobic and halogen-bond interactions within the ATP-binding pocket of various kinases. By converting the carboxylic acid of this compound into an amide, a diverse library of compounds can be synthesized. These derivatives can then be screened for their ability to inhibit specific kinases involved in disease-related signaling pathways, such as cancer or inflammatory disorders. The biological activity of these synthesized compounds is typically assessed through in vitro enzyme assays and cellular proliferation assays.
Experimental Protocols
Protocol 1: Synthesis of a 3,4,5-Trichlorobenzamide Derivative
This protocol describes a general two-step synthesis of an N-aryl-3,4,5-trichlorobenzamide, a common derivative in early-stage drug discovery.
Step 1: Synthesis of 3,4,5-Trichlorobenzoyl Chloride
-
Reagents & Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq) to the solution at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-90 °C) for 2-3 hours, monitoring the reaction by observing the cessation of gas evolution.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous toluene (2 x 10 mL).
-
The resulting crude 3,4,5-trichlorobenzoyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Coupling to Synthesize N-(4-methoxyphenyl)-3,4,5-trichlorobenzamide
-
Reagents & Materials:
-
3,4,5-Trichlorobenzoyl chloride (from Step 1)
-
4-Methoxyaniline
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for column chromatography).
-
-
Procedure:
-
Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0 °C.
-
To this solution, add a solution of 3,4,5-trichlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)-3,4,5-trichlorobenzamide.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compound against a target kinase (e.g., a receptor tyrosine kinase).
-
Reagents & Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader (luminometer)
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's protocol. This typically involves a 40-minute incubation.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The inhibitory activities of a series of hypothetical N-substituted-3,4,5-trichlorobenzamide derivatives against a target kinase are summarized below.
| Compound ID | R-Group (N-substituent) | Yield (%) | Kinase Inhibition IC₅₀ (nM) |
| TCB-001 | 4-methoxyphenyl | 85 | 150 |
| TCB-002 | 4-chlorophenyl | 88 | 95 |
| TCB-003 | 3-aminophenyl | 75 | 210 |
| TCB-004 | Pyridin-4-yl | 72 | 80 |
| Staurosporine | (Control) | - | 15 |
Visualizations
Application Notes and Protocols: Synthesis and Biological Evaluation of 3,4,5-Trichlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ester and amide derivatives of 3,4,5-trichlorobenzoic acid, a versatile starting material for the development of novel therapeutic agents. The protocols are based on established organic synthesis methodologies. Additionally, this document explores the potential biological activities of these derivatives, drawing parallels with structurally similar compounds that have demonstrated efficacy as enzyme inhibitors and antifungal agents.
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. The presence of three chlorine atoms on the phenyl ring can significantly influence the physicochemical properties and biological activity of its derivatives, potentially enhancing their potency and metabolic stability. This document outlines the synthesis of two key classes of derivatives: esters and amides, and discusses their potential applications in drug discovery.
Data Presentation
The following tables summarize representative data for the synthesis of a model ester and amide derivative of this compound. The yields and analytical data are hypothetical and based on typical outcomes for similar reactions.
Table 1: Synthesis of Methyl 3,4,5-Trichlorobenzoate
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Product |
| 1 | This compound | Methanol | H₂SO₄ | Methanol | 4 | ~85-95 | Methyl 3,4,5-trichlorobenzoate |
Table 2: Synthesis of N-Aryl-3,4,5-trichlorobenzamide
| Entry | Reactant 1 | Amine | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Product |
| 1 | 3,4,5-Trichlorobenzoyl chloride | Aniline | - | Pyridine | Dichloromethane | 2 | ~90-98 | N-Phenyl-3,4,5-trichlorobenzamide |
| 2 | This compound | 4-Bromoaniline | DIC, HOBt | DIPEA | DMF | 12 | ~80-90 | N-(4-Bromophenyl)-3,4,5-trichlorobenzamide |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4,5-Trichlorobenzoate via Fischer Esterification
This protocol describes the synthesis of methyl 3,4,5-trichlorobenzoate from this compound and methanol using a strong acid catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Synthesis of N-Aryl-3,4,5-trichlorobenzamide
This protocol outlines two common methods for the synthesis of N-aryl amides from this compound.
Method A: From Acyl Chloride
Step 1: Synthesis of 3,4,5-Trichlorobenzoyl Chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,4,5-trichlorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the desired aryl amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a base such as pyridine or triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4,5-trichlorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
Method B: Using Coupling Agents
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl amine (1.1 eq), and N-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add N,N'-diisopropylethylamine (DIPEA) (2.5 eq) to the stirred solution.
-
Cool the mixture to 0 °C and add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
Visualizations
Caption: Synthesis workflow for ester and amide derivatives.
Caption: Generic model of competitive enzyme inhibition.
Potential Biological Activities and Applications
Derivatives of this compound are of interest in drug development due to the known biological activities of other halogenated aromatic compounds.
-
Enzyme Inhibition: Salicylanilides, which share structural similarities with N-aryl benzamides, have been identified as inhibitors of various enzymes. For instance, 3',5,5'-trichlorosalicylanilide is a precursor for the synthesis of potent inhibitors of Type II Transmembrane Serine Protease 4 (TMPRSS4), which is implicated in cancer metastasis.[1] Derivatives of this compound could be investigated as potential inhibitors of proteases, kinases, or other enzymes relevant to disease.
-
Antifungal Activity: Halogenated salicylanilides have also demonstrated antifungal properties.[2] 3',5,5'-Trichlorosalicylanilide, for example, inhibits the filamentation of Candida albicans, a key virulence factor.[1] The derivatives synthesized from this compound could be screened for activity against a panel of pathogenic fungi.
-
Antiviral Activity: N-phenylbenzamide derivatives have been reported as a novel class of inhibitors against Enterovirus 71, with some compounds showing activity at low micromolar concentrations.[3][4] This suggests that the N-aryl-3,4,5-trichlorobenzamides could be promising candidates for antiviral drug discovery.
Researchers are encouraged to utilize the provided protocols as a starting point for the synthesis and exploration of novel derivatives of this compound for various therapeutic applications. Further screening and optimization may lead to the discovery of potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4,5-Trichlorobenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorobenzoic acid is a chlorinated aromatic carboxylic acid that, like other polychlorinated benzoic acid derivatives, holds potential as a key intermediate in the synthesis of novel agrochemicals.[1] The presence of three chlorine atoms on the benzene ring can significantly influence the biological activity of derivative compounds, a principle that has been historically exploited in the development of herbicides. While direct commercial agrochemicals synthesized from the 3,4,5-trichloro isomer are not prominently documented, its structural features suggest its utility in research and development for creating new active ingredients. This document provides an overview of its potential applications and generalized protocols for the synthesis and evaluation of its derivatives for herbicidal, fungicidal, and insecticidal activities.
Potential Applications in Agrochemical Synthesis
The primary application of chlorinated benzoic acids in agriculture has been in the development of herbicides. The substitution pattern of chlorine atoms on the aromatic ring is a critical determinant of herbicidal activity. For instance, 2,3,6-trichlorobenzoic acid is known for its potent herbicidal properties. Although less common, the 3,4,5-trichloro substitution pattern offers a unique electronic and steric profile that can be explored for developing new active compounds.
Derivatives of this compound, such as esters and amides, can be synthesized to screen for a range of biological activities, including:
-
Herbicidal Activity: As analogues of known auxinic or other classes of herbicides.
-
Fungicidal Activity: The chlorinated phenyl moiety is a common feature in many fungicides.
-
Insecticidal Activity: As building blocks for novel insecticides.[2]
Synthesis of this compound Derivatives
The carboxylic acid group of this compound provides a reactive handle for the synthesis of a variety of derivatives. The following are general protocols for the synthesis of esters and amides.
General Workflow for Derivative Synthesis and Screening
Caption: A generalized workflow for the synthesis and screening of this compound derivatives.
Experimental Protocol 1: Synthesis of 3,4,5-Trichlorobenzoyl Chloride
Objective: To activate the carboxylic acid for subsequent derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Rotary evaporator
-
Schlenk line or nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in the anhydrous solvent.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the mixture to cool to room temperature.
-
Remove the excess solvent and thionyl chloride/oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4,5-trichlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Experimental Protocol 2: Synthesis of 3,4,5-Trichlorobenzoate Esters
Objective: To prepare a series of esters for biological evaluation.
Materials:
-
3,4,5-Trichlorobenzoyl chloride
-
A library of alcohols (e.g., methanol, ethanol, isopropanol, various substituted phenols)
-
Anhydrous base (e.g., Pyridine or Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard work-up reagents (e.g., dilute HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and the anhydrous base (1.2 eq) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,4,5-trichlorobenzoyl chloride (1.1 eq) in the anhydrous solvent to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Perform a standard aqueous work-up: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Experimental Protocol 3: Synthesis of 3,4,5-Trichlorobenzamides
Objective: To prepare a series of amides for biological screening.
Materials:
-
3,4,5-Trichlorobenzoyl chloride
-
A library of primary or secondary amines
-
Anhydrous base (e.g., Pyridine or Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard work-up reagents
Procedure:
-
Dissolve the amine (1.0 eq) and the anhydrous base (1.2 eq) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 3,4,5-trichlorobenzoyl chloride (1.1 eq) in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up similar to the ester synthesis.
-
Purify the crude amide by recrystallization or column chromatography.
Data Presentation: Hypothetical Screening Results
The following tables illustrate how quantitative data from biological screenings of synthesized derivatives could be presented.
Table 1: Herbicidal Activity of 3,4,5-Trichlorobenzoate Esters against Arabidopsis thaliana
| Compound ID | R Group (Ester) | Concentration (µM) | Root Growth Inhibition (%) |
| 345-TBA-E1 | -CH₃ | 10 | 45 |
| 345-TBA-E2 | -CH₂CH₃ | 10 | 52 |
| 345-TBA-E3 | -CH(CH₃)₂ | 10 | 65 |
| 345-TBA-E4 | -C₆H₅ | 10 | 78 |
| Control | (Herbicide Std.) | 10 | 95 |
Table 2: Fungicidal Activity of 3,4,5-Trichlorobenzamides against Botrytis cinerea
| Compound ID | R₁/R₂ Group (Amide) | EC₅₀ (µg/mL) |
| 345-TBA-A1 | -H, -CH₂CH₂CH₃ | 15.2 |
| 345-TBA-A2 | -H, -Cyclohexyl | 9.8 |
| 345-TBA-A3 | -CH₃, -CH₃ | 25.1 |
| 345-TBA-A4 | -H, -C₆H₅ | 5.4 |
| Control | (Fungicide Std.) | 1.2 |
Table 3: Insecticidal Activity of 3,4,5-Trichlorobenzamides against Spodoptera frugiperda
| Compound ID | R₁/R₂ Group (Amide) | LD₅₀ (µg/g) |
| 345-TBA-A5 | -H, -CH₂(4-Cl-C₆H₄) | 32.5 |
| 345-TBA-A6 | -H, -CH₂(2,4-diCl-C₆H₄) | 21.7 |
| 345-TBA-A7 | -H, -CH₂(4-F-C₆H₄) | 28.9 |
| Control | (Insecticide Std.) | 4.5 |
Logical Relationship for SAR Analysis
Caption: The logical progression from synthesis to lead optimization in agrochemical research.
Conclusion
While this compound may not be a direct precursor to widely commercialized agrochemicals at present, its utility as a scaffold in discovery chemistry should not be overlooked. The protocols outlined above provide a foundational approach for researchers to synthesize and evaluate a diverse range of derivatives. Through systematic screening and structure-activity relationship studies, novel and effective herbicidal, fungicidal, or insecticidal lead compounds based on the 3,4,5-trichlorophenyl moiety may be identified, contributing to the development of next-generation crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trichlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trichlorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route of oxidizing 3,4,5-trichlorotoluene with potassium permanganate (KMnO₄).
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is heated under reflux for a sufficient duration. The disappearance of the purple permanganate color is an indicator of reaction progress. For polychlorinated toluenes, a longer reaction time (e.g., 4-6 hours or more) may be necessary. - Temperature: Maintain a consistent and vigorous reflux. If the heating is inadequate, the reaction rate will be significantly lower.[1] - Stirring: Ensure vigorous stirring to maintain proper mixing of the biphasic reaction mixture. |
| Insufficient Oxidant | - Molar Ratio: Use a sufficient excess of potassium permanganate. A molar ratio of KMnO₄ to 3,4,5-trichlorotoluene of at least 2.4:1 is recommended, similar to protocols for other chlorinated toluenes.[1] |
| Poor Quality Starting Material | - Purity of 3,4,5-trichlorotoluene: Impurities in the starting material can interfere with the reaction. Ensure the purity of the starting material before commencing the synthesis. |
| Decomposition of Product | - Over-oxidation: While generally stable, prolonged exposure to harsh oxidative conditions at high temperatures could potentially lead to some degradation of the aromatic ring, although this is less common. Adhere to the recommended reaction time. |
Problem 2: Product is Contaminated with a Brown/Black Precipitate
| Potential Cause | Troubleshooting Steps |
| Manganese Dioxide (MnO₂) Contamination | - Filtration: After the reaction is complete, the hot reaction mixture must be filtered to remove the MnO₂ precipitate. Use suction filtration for efficiency. - Washing: Thoroughly wash the collected MnO₂ cake with hot water to recover any adsorbed product.[1] - Decolorizing Carbon: If the filtrate is still colored, a small amount of decolorizing carbon can be added to the hot filtrate before the final product precipitation.[1] |
Problem 3: Difficulty in Isolating the Product after Acidification
| Potential Cause | Troubleshooting Steps |
| Product Remains Dissolved | - pH: Ensure the solution is sufficiently acidic (pH < 2) to fully protonate the carboxylate and precipitate the carboxylic acid. Check the pH with litmus paper or a pH meter. - Cooling: Cool the acidified solution in an ice bath to minimize the solubility of the product.[1] |
| Fine Precipitate Clogging Filter | - Allow to Settle: Allow the precipitate to fully form and settle before filtration. - Filter Aid: Use a filter aid like Celite in the filtration setup to improve the filtration of fine particles. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis involves the oxidation of the methyl group of 3,4,5-trichlorotoluene.[2] A strong oxidizing agent, typically potassium permanganate (KMnO₄) in an aqueous solution, is used for this transformation.[2]
Q2: What are the expected side products in the oxidation of 3,4,5-trichlorotoluene?
A2: The primary byproduct is manganese dioxide (MnO₂), which precipitates from the reaction mixture. In terms of organic side products, incomplete oxidation could leave unreacted 3,4,5-trichlorotoluene. Over-oxidation leading to ring cleavage is possible under excessively harsh conditions but is generally not a major concern.
Q3: My purified this compound has a low melting point. What are the likely impurities?
A3: A depressed melting point suggests the presence of impurities. Common impurities could include unreacted 3,4,5-trichlorotoluene, isomeric trichlorobenzoic acids if the starting material was not isomerically pure, or residual solvents from purification.
Q4: What are the recommended solvents for the recrystallization of this compound?
A4: this compound has limited solubility in water but is moderately soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] For recrystallization, a solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Toluene has been used for the recrystallization of similar chlorinated benzoic acids.[1] A mixed solvent system, such as ethanol/water, may also be effective.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other potential synthetic routes exist, although they may present their own challenges. These can include:
-
Hydrolysis of 3,4,5-trichlorobenzonitrile: This involves the conversion of a nitrile group to a carboxylic acid, typically under acidic or basic conditions.
-
Hydrolysis of 3,4,5-trichlorobenzotrichloride: This route involves the hydrolysis of a trichloromethyl group to a carboxylic acid.
-
Sandmeyer reaction of 3,4,5-trichloroaniline: This multi-step process would involve diazotization of the amino group followed by cyanation and subsequent hydrolysis of the resulting nitrile.
Experimental Protocols
Synthesis of this compound via Oxidation of 3,4,5-Trichlorotoluene
This protocol is adapted from a verified procedure for the synthesis of o-chlorobenzoic acid from o-chlorotoluene and should be optimized for the specific substrate.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4,5-Trichlorotoluene | 195.48 | 10.0 g | 0.051 |
| Potassium Permanganate (KMnO₄) | 158.03 | 19.4 g | 0.123 |
| Water (H₂O) | 18.02 | 350 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~15 mL | - |
Procedure:
-
In a 1-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 19.4 g (0.123 mol) of potassium permanganate and 350 mL of water.
-
To this solution, add 10.0 g (0.051 mol) of 3,4,5-trichlorotoluene.
-
With continuous stirring, slowly heat the mixture to a gentle reflux. The reaction is exothermic and may become vigorous if heated too quickly.[1]
-
Maintain the reflux with stirring for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
While the solution is still hot, filter it by suction filtration to remove the brown precipitate of manganese dioxide.
-
Wash the manganese dioxide cake with two 25 mL portions of hot water to recover any adsorbed product.
-
Combine the filtrate and washings. If the solution is not clear, it can be treated with a small amount of decolorizing carbon and filtered again.
-
Transfer the hot filtrate to a beaker and cautiously add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2).
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the product by suction filtration and wash the crystals with cold water.
-
Dry the product. The expected yield, based on similar reactions, is in the range of 70-80%.[1]
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., toluene or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by suction filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Yield in 3,4,5-Trichlorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,4,5-Trichlorobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established laboratory method for synthesizing this compound is through the oxidation of 3,4,5-trichlorotoluene. This reaction typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The methyl group of the trichlorotoluene is oxidized to a carboxylic acid, yielding the desired product.
Q2: What are the typical yields for the oxidation of 3,4,5-trichlorotoluene to this compound?
A2: While specific yields can vary significantly based on the exact reaction conditions, achieving high yields in this oxidation requires careful control of parameters such as temperature, reaction time, and the molar ratio of reactants. Optimizing these factors is crucial to maximize the conversion of the starting material and minimize the formation of byproducts.
Q3: What are the common impurities and byproducts in this reaction?
A3: Common impurities can include unreacted 3,4,5-trichlorotoluene and intermediate oxidation products such as 3,4,5-trichlorobenzaldehyde and 3,4,5-trichlorobenzyl alcohol. Additionally, over-oxidation can lead to the formation of smaller, more fragmented molecules. Incomplete removal of the manganese dioxide (MnO₂) byproduct from the potassium permanganate reduction can also contaminate the final product.
Q4: How can I purify the crude this compound?
A4: Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical for successful purification. A suitable solvent should dissolve the acid at elevated temperatures but have low solubility at room temperature, allowing the purified acid to crystallize upon cooling while impurities remain in the solution. Common solvent systems include ethanol-water mixtures or toluene.[1]
Q5: My final product is off-white or slightly colored. What is the cause and how can I fix it?
A5: Discoloration in the final product is often due to the presence of residual manganese dioxide or minor organic impurities. To address this, ensure thorough washing of the crude product to remove all traces of MnO₂. If the discoloration persists after initial purification, a second recrystallization, potentially with the addition of a small amount of activated carbon to the hot solution before filtration, can help remove colored impurities.
Troubleshooting Guide: Improving Reaction Yield
This guide addresses common issues encountered during the synthesis of this compound and provides solutions to improve the overall yield.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Conversion of Starting Material | - Insufficient amount of oxidizing agent (KMnO₄). - Reaction time is too short. - Reaction temperature is too low. | - Increase the molar ratio of KMnO₄ to 3,4,5-trichlorotoluene. A common starting point is a 2:1 molar ratio. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. - Gradually increase the reaction temperature, but avoid excessive heat which can lead to byproduct formation. |
| Formation of Significant Byproducts | - Reaction temperature is too high, leading to over-oxidation. - The reaction mixture is too acidic or basic at the start. | - Maintain a controlled temperature throughout the reaction. A gentle reflux is often sufficient. - Ensure the initial reaction medium is neutral or slightly alkaline, as permanganate oxidation of alkylbenzenes is often more efficient under these conditions.[2] |
| Low Isolated Yield After Workup | - Incomplete precipitation of the product during acidification. - Loss of product during filtration and washing. - Product is too soluble in the recrystallization solvent at low temperatures. | - Ensure the solution is sufficiently acidic (pH < 2) after quenching the reaction to fully precipitate the benzoic acid. - Use ice-cold water to wash the filtered product to minimize solubility losses.[3] - Optimize the recrystallization solvent system. If using a mixed solvent like ethanol/water, adjust the ratio to decrease the solubility of the product at room temperature. |
| Product Contaminated with Manganese Dioxide | - Inadequate filtration or washing of the crude product. | - After the reaction is complete, ensure the manganese dioxide is thoroughly removed by filtration. Washing the filter cake with hot water can help remove any trapped product. |
Experimental Protocols
Key Experiment: Oxidation of 3,4,5-Trichlorotoluene to this compound
Objective: To synthesize this compound from 3,4,5-trichlorotoluene with improved yield.
Materials:
-
3,4,5-Trichlorotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃) (optional, for alkaline conditions)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (for acidification)
-
Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Distilled Water
-
Ethanol or Toluene (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trichlorotoluene and distilled water. If alkaline conditions are desired, add a stoichiometric amount of sodium carbonate.
-
Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to a gentle reflux and maintain it for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot.
-
Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture to room temperature. Add a small amount of sodium bisulfite to quench any unreacted potassium permanganate.
-
Isolation of Crude Product: Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
-
Precipitation: Cool the filtrate in an ice bath and acidify with concentrated sulfuric or hydrochloric acid until the pH is below 2. The this compound will precipitate as a white solid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture or toluene, to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3,4,5-Trichlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trichlorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in this compound often originate from the synthetic route. Based on the synthesis of related halogenated benzoic acids, potential impurities could include:
-
Isomeric Trichlorobenzoic Acids: Other positional isomers of trichlorobenzoic acid.
-
Incompletely Reacted Precursors: Starting materials from the synthesis, such as 1,2,3-trichlorobenzene or incompletely carboxylated intermediates.
-
Over- or Under-chlorinated Species: Benzoic acid molecules with more or fewer than three chlorine atoms.
-
Byproducts from Side Reactions: Other chlorinated aromatic compounds formed during the synthesis.
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Residual Solvents and Reagents: Solvents used in the reaction or initial purification steps.
Q3: My purified this compound appears discolored (e.g., yellow or brown). What is the likely cause?
A3: Discoloration in the final product can be attributed to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. Inadequate purification or prolonged exposure to air and light can contribute to the formation of colored species. The use of activated carbon during recrystallization can often help in removing colored impurities.
Data Presentation: Solvent Properties and Solubility
A critical step in the successful purification by recrystallization is the selection of an appropriate solvent. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Table 1: Qualitative Solubility of this compound in Common Solvents.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility at room temperature, with a slight increase upon heating.[1] Can be used as an anti-solvent in a mixed-solvent system. |
| Ethanol | High | 78 | Good solubility, especially when hot.[1][2] Often a good candidate for single-solvent recrystallization or as the primary solvent in a mixed-solvent system with water. |
| Acetone | High | 56 | Good solubility, even at room temperature.[1][2] May be too good of a solvent for effective recrystallization unless used in a mixed-solvent system. |
| Ethyl Acetate | Medium | 77 | Moderate to good solubility.[1] |
| Toluene | Low | 111 | Potential for good solubility at high temperatures and lower solubility at room temperature due to the aromatic nature of both molecules. |
| Hexane | Low | 69 | Likely to have very low solubility at all temperatures. Can be used as an anti-solvent. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of the crude this compound.
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
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Buchner funnel and filter flask
-
Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4]
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Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Acid-Base Extraction Protocol
This protocol is effective for separating this compound from neutral or basic impurities.
Objective: To purify this compound by acid-base extraction.
Materials:
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Crude this compound
-
Organic solvent (e.g., Diethyl ether or Dichloromethane)
-
Aqueous basic solution (e.g., 5% Sodium bicarbonate or 5% Sodium hydroxide)
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Aqueous acidic solution (e.g., 6M Hydrochloric acid)
-
Separatory funnel
-
Beakers
-
pH paper
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Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the aqueous basic solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The this compound will be deprotonated by the base and will move into the aqueous layer as its water-soluble salt.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh aqueous basic solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath and slowly add the aqueous acidic solution while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
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Isolation of Purified Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
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Work-up of Organic Layer (for recovery of neutral impurities): The remaining organic layer can be washed with brine, dried over an anhydrous drying agent, and the solvent removed by rotary evaporation to isolate any neutral impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is too impure, leading to significant melting point depression. | - Re-heat the solution and add more of the primary solvent to decrease the saturation point, then cool slowly.- Try a different solvent or solvent system with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure all glassware for hot filtration is pre-heated and the filtration is performed quickly.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |
| Product is still impure after recrystallization. | - The solution cooled too quickly, trapping impurities.- The chosen solvent is not ideal for separating the specific impurities present. | - Allow the solution to cool as slowly as possible to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a multi-solvent system. |
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation at the interface. | - Vigorous shaking of the separatory funnel. | - Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Poor separation of layers. | - The densities of the organic and aqueous layers are too similar. | - Add a small amount of a solvent with a significantly different density (e.g., a more dense halogenated solvent or a less dense hydrocarbon) to the organic layer.- Add brine to the aqueous layer to increase its density. |
| Low yield of precipitated acid. | - Incomplete extraction into the aqueous layer.- Incomplete precipitation upon acidification. | - Perform additional extractions of the organic layer with the basic solution.- Ensure the aqueous solution is sufficiently acidified (check with pH paper) and thoroughly cooled. |
| Product is still contaminated with neutral impurities. | - Incomplete phase separation.- Insufficient washing of the organic layer. | - Allow more time for the layers to separate completely.- Perform a back-wash of the combined aqueous extracts with a small amount of fresh organic solvent before acidification. |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for the purification of this compound using acid-base extraction.
References
Technical Support Center: Degradation Pathways of 3,4,5-Trichlorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3,4,5-Trichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
Based on studies of other chlorinated benzoic acids, the initial attack on this compound is likely to be either oxidative or reductive. Aerobic degradation is often initiated by a dioxygenase enzyme, leading to the formation of a chlorocatechol. Anaerobic degradation, on the other hand, typically begins with reductive dehalogenation, where a chlorine atom is removed from the aromatic ring.
Q2: My microbial culture is not degrading this compound. What are the possible reasons?
Several factors could contribute to the lack of degradation:
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Toxicity: this compound or its metabolic intermediates may be toxic to the microorganisms at the concentration used.[1] Consider lowering the initial concentration.
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Lack of appropriate enzymes: The microbial culture may not possess the specific enzymes (e.g., dioxygenases, dehalogenases) required to break down this highly chlorinated compound.
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Sub-optimal culture conditions: The pH, temperature, oxygen availability, or nutrient composition of the medium may not be suitable for the degrading microorganisms or the activity of the relevant enzymes.
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Acclimation period: The microorganisms may require a longer acclimation period to induce the necessary degradative enzymes.
Q3: I am observing the accumulation of an intermediate metabolite in my culture. How can I identify it?
The accumulation of intermediates can suggest a bottleneck in the degradation pathway.[1] To identify the metabolite, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Compare the retention time with that of known standards of potential intermediates (e.g., chlorinated catechols, protocatechuic acid).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide structural information to help identify the unknown compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for identifying metabolites in complex matrices.
Q4: How can I confirm that the observed degradation is due to microbial activity and not abiotic factors?
To differentiate between biotic and abiotic degradation, it is essential to run proper controls:
-
Sterile Control: An uninoculated medium containing this compound under the same incubation conditions will show the extent of abiotic degradation (e.g., hydrolysis, photolysis).
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Killed Control: A culture that has been autoclaved or treated with a chemical sterilant (e.g., sodium azide) prior to the addition of the compound will also account for any non-biological degradation or sorption to cell biomass.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates.
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure a consistent inoculum size and growth phase for each experiment. Prepare a fresh inoculum from a well-maintained stock culture. |
| Media Inhomogeneity | Thoroughly mix all media components before dispensing and autoclaving. Ensure complete dissolution of this compound. |
| Fluctuations in Incubation Conditions | Monitor and maintain consistent temperature, pH, and shaking speed. Ensure adequate oxygen transfer in aerobic cultures. |
| Analytical Errors | Calibrate analytical instruments (e.g., HPLC, spectrophotometer) regularly. Prepare fresh standards for each analytical run. |
Issue 2: Peak tailing or poor peak shape in HPLC analysis of this compound and its metabolites.
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[2] |
| Mobile Phase pH | For acidic compounds like chlorobenzoic acids, ensure the mobile phase pH is at least 2 units below the pKa of the analytes to maintain them in their non-ionized form.[3] |
| Column Contamination | Implement a regular column washing protocol with a strong solvent to remove strongly retained compounds.[3] |
| Sample Overload | Reduce the injection volume or dilute the sample.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the degradation of various chlorobenzoic acids, which can serve as a reference for experiments with this compound.
Table 1: Microbial Degradation Rates of Chlorobenzoic Acids
| Compound | Microorganism | Degradation Rate | Reference |
| 2-Chlorobenzoic acid | Aeromonas hydrophila | 41 µM/hr | [4][5] |
| 3-Chlorobenzoic acid | Aeromonas hydrophila | 65 µM/hr | [4][5] |
| 4-Chlorobenzoic acid | Aeromonas hydrophila | 5 µM/hr | [4][5] |
| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | 15.5 µM/hr | [4][5] |
| 3-Chlorobenzoate | Caballeronia 19CS4-2 | 0.29 mM/h | [1] |
| 3-Chlorobenzoate | Paraburkholderia 19CS9-1 | 0.23 mM/h | [1] |
| 3-Chlorobenzoate | Cupriavidus 19C6 | 0.10 mM/h | [1] |
Table 2: Optimal Conditions for Chlorobenzoic Acid Degradation
| Parameter | Optimal Value | Microorganism/System | Reference |
| Substrate Concentration | 3 mM | Acinetobacter calcoaceticus (for 2-CBA) | [4] |
| Temperature | 25 °C | Acinetobacter calcoaceticus (for 2-CBA) | [4] |
| pH | 7.0 | Acinetobacter calcoaceticus (for 2-CBA) | [4] |
Experimental Protocols
Protocol 1: Determination of Chloride Release
This protocol allows for the quantification of chloride ions released into the medium as a result of dehalogenation of this compound.
Materials:
-
Culture samples
-
Centrifuge
-
Mercuric thiocyanate solution
-
Ferric ammonium sulfate solution
-
Chloride standard solution (e.g., NaCl)
-
Spectrophotometer
Procedure:
-
Collect culture samples at different time points.
-
Centrifuge the samples to pellet the cells.
-
To a known volume of the supernatant, add the mercuric thiocyanate solution.
-
Add the ferric ammonium sulfate solution and mix well.
-
Incubate at room temperature for the time specified in the assay kit.
-
Measure the absorbance at the recommended wavelength (typically around 460 nm).
-
Prepare a standard curve using known concentrations of the chloride standard solution.
-
Calculate the chloride concentration in the samples based on the standard curve.[6]
Protocol 2: Preparation of Cell-Free Extracts for Enzyme Assays
This protocol describes the preparation of cell-free extracts to assay for key enzymes involved in the degradation pathway, such as dioxygenases and dehalogenases.
Materials:
-
Bacterial cell culture grown in the presence of this compound (or an inducer)
-
Centrifuge and centrifuge tubes
-
Resuspension buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Cell disruption equipment (e.g., sonicator, French press)
-
Ultracentrifuge
Procedure:
-
Harvest the bacterial cells from the culture by centrifugation.
-
Wash the cell pellet with the resuspension buffer and centrifuge again.
-
Resuspend the washed cell pellet in a small volume of the same buffer.
-
Disrupt the cells using the chosen method (e.g., sonication on ice to prevent heating).
-
Centrifuge the cell lysate at a high speed (ultracentrifugation) to remove cell debris.
-
The resulting supernatant is the cell-free extract, which can be used for enzyme assays.
Visualizations
Caption: Putative aerobic degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
Caption: Troubleshooting logic for no degradation of the target compound.
References
- 1. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. [PDF] Cometabolism of m-Chlorobenzoate by an Arthrobacter | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
avoiding byproduct formation in 3,4,5-Trichlorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,4,5-trichlorobenzoic acid, with a focus on avoiding byproduct formation.
Troubleshooting Guides
Route 1: Oxidation of 3,4,5-Trichlorotoluene
This synthetic approach involves the oxidation of the methyl group of 3,4,5-trichlorotoluene to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a basic solution, followed by acidification.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (significant amount of starting material remains) | - Insufficient oxidizing agent- Reaction time too short- Inadequate temperature | - Increase the molar ratio of KMnO₄ to 3,4,5-trichlorotoluene.- Extend the reaction time and monitor progress by TLC or GC.- Ensure the reaction mixture is heated to reflux and maintained at that temperature. |
| Low yield of this compound | - Incomplete reaction- Decomposition of the product under harsh conditions | - Optimize the reaction conditions as described above to ensure complete conversion.- Avoid excessively high temperatures or prolonged reaction times after the starting material is consumed. |
| Product contaminated with brown manganese dioxide (MnO₂) | - Inefficient removal of MnO₂ byproduct after the reaction. | - After the reaction, add sodium bisulfite to the cooled mixture to reduce any excess permanganate and MnO₂.- Thoroughly wash the filtered product with hot water to remove any remaining inorganic salts. |
Experimental Protocol: Oxidation of a Chlorotoluene Derivative
The following is a general procedure adapted from the synthesis of o-chlorobenzoic acid from o-chlorotoluene, which can be modified for the synthesis of this compound.[1]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4,5-trichlorotoluene, water, and a molar excess of potassium permanganate.
-
Reaction: Heat the mixture to a gentle reflux with continuous stirring. The reaction is complete when the purple color of the permanganate has disappeared, which may take several hours.
-
Workup:
-
Cool the reaction mixture and add a small amount of sodium bisulfite to quench any remaining potassium permanganate and reduce the manganese dioxide to a more easily filterable form.
-
Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Cool the mixture in an ice bath to maximize crystallization.
-
-
Purification:
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol or toluene, to obtain the purified product.
-
Route 2: Sandmeyer Reaction of 3,4,5-Trichloroaniline
This route involves the diazotization of 3,4,5-trichloroaniline to form a diazonium salt, followed by a copper-catalyzed cyanation and subsequent hydrolysis of the resulting nitrile, or direct conversion to the carboxylic acid. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[2]
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete diazotization- Premature decomposition of the diazonium salt- Inefficient copper-catalyzed substitution | - Ensure complete dissolution of the aniline in the acidic solution before adding sodium nitrite.- Maintain a low temperature (0-5 °C) during the diazotization step.- Use a freshly prepared solution of the copper(I) catalyst. |
| Formation of phenolic byproducts | - Reaction of the diazonium salt with water. | - Maintain a low temperature throughout the reaction.- Add the diazonium salt solution slowly to the copper catalyst solution. |
| Formation of biaryl and azo byproducts | - Radical side reactions of the diazonium salt.[2] | - Use a sufficient concentration of the copper(I) catalyst.- Maintain a low reaction temperature. |
| Incomplete hydrolysis of the nitrile intermediate (if applicable) | - Hydrolysis conditions are not harsh enough. | - Use a stronger acid or base for hydrolysis and increase the reaction temperature and time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
-
Via Oxidation of 3,4,5-Trichlorotoluene: The most common impurity is the unreacted starting material, 3,4,5-trichlorotoluene. Over-oxidation leading to ring cleavage is generally not a major concern under controlled conditions.
-
Via Sandmeyer Reaction: Common byproducts include 3,4,5-trichlorophenol (from the reaction of the diazonium salt with water), symmetrical biaryl compounds (from the coupling of two aryl radicals), and colored azo compounds.[2]
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) or gas chromatography (GC) are effective techniques for monitoring the disappearance of the starting material and the appearance of the product. For the oxidation reaction, the disappearance of the purple permanganate color is also a visual indicator of reaction progression.
Q3: What is the best way to purify the final product?
Recrystallization is a highly effective method for purifying crude this compound.[1] Suitable solvents include aqueous ethanol, acetic acid, or toluene. An acid-base extraction can also be employed to separate the acidic product from neutral byproducts like unreacted trichlorotoluene or biaryl compounds.
Q4: My final product is off-white or slightly colored. What is the cause and how can I fix it?
A slight coloration can be due to the presence of minor impurities. For products from the Sandmeyer route, residual azo compounds can impart color. Treatment with activated carbon during the recrystallization process can often remove colored impurities.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3,4,5-Trichlorobenzoic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3,4,5-trichlorobenzoic acid. Due to the steric hindrance and electronic effects of the three chlorine substituents, derivatization of this molecule can be challenging. This guide offers practical advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound challenging?
A1: The derivatization of this compound is challenging primarily due to steric hindrance caused by the two chlorine atoms in the ortho positions to the carboxylic acid group. These bulky substituents physically block the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon. Additionally, the electron-withdrawing nature of the chlorine atoms deactivates the carboxyl group, making it less electrophilic and thus less reactive.
Q2: What are the most common methods for preparing esters of this compound?
A2: The most common methods are the Fischer-Speier esterification and the Yamaguchi esterification. Fischer-Speier involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1][2] The Yamaguchi esterification is a milder method that uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which then reacts with the alcohol in the presence of a nucleophilic catalyst like DMAP.[3][4][5][6] This method is often preferred for sterically hindered substrates.[6]
Q3: What are the recommended methods for synthesizing amides from this compound?
A3: Direct reaction of this compound with an amine is generally not feasible without activation.[7] The use of coupling reagents is the standard approach. Common choices for sterically hindered acids include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.[7][8][9][10][11]
Q4: What are the typical impurities I might encounter in my final product?
A4: Common impurities include unreacted this compound, residual coupling reagents or their byproducts (e.g., dicyclohexylurea (DCU) if using DCC), and side products from potential side reactions.[12] If the starting material is not pure, isomers or other chlorinated benzoic acids could also be present.
Q5: How can I purify the derivatized products of this compound?
A5: Purification strategies depend on the properties of the derivative. Column chromatography on silica gel is a versatile method for separating the product from impurities.[13][14] Recrystallization from a suitable solvent system can be effective for obtaining highly pure crystalline products.[14][15] A typical workup for esterification reactions involves washing with a sodium bicarbonate solution to remove unreacted acid and the acid catalyst.[2][16] For amide synthesis using DCC, the byproduct dicyclohexylurea is largely insoluble in many organic solvents and can often be removed by filtration.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Esterification
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky chlorine atoms impede the approach of the alcohol. For Fischer esterification, consider using a less bulky alcohol if possible, increasing the reaction time, and using a higher boiling point solvent to increase the reaction temperature.[1] For more challenging cases, the Yamaguchi esterification is often more effective.[3][4][6] |
| Reversible Reaction (Fischer Esterification) | The Fischer esterification is an equilibrium reaction.[17] To drive the reaction forward, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.[1][18] |
| Insufficient Catalyst Activity | Ensure the acid catalyst (e.g., sulfuric acid) is fresh and anhydrous. For sterically hindered acids, a higher catalyst loading may be necessary.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time or cautiously increase the temperature.[1] |
Issue 2: Low or No Product Yield in Amide Formation
| Possible Cause | Suggested Solution |
| Steric Hindrance | The steric hindrance of this compound can make amide coupling difficult.[19][20][21] Use a highly effective coupling reagent system like EDC/HOBt or DCC/DMAP.[8][9] Increasing the reaction time and temperature may also be beneficial. For extremely hindered cases, converting the carboxylic acid to the more reactive acid chloride first may be necessary. |
| Poor Nucleophilicity of the Amine | Electron-deficient anilines can be poor nucleophiles.[22][23] In such cases, more forcing reaction conditions (higher temperature, longer reaction time) or more potent activating agents may be required. The addition of a catalytic amount of HOBt can be beneficial.[8][11][24] |
| Side Reactions | With carbodiimide reagents, the activated O-acylisourea intermediate can sometimes undergo rearrangement to an unreactive N-acylurea, especially with hindered substrates.[7] The use of additives like HOBt or DMAP can help to trap the active intermediate and favor the desired reaction with the amine.[8][10] |
| Incomplete Reaction | Monitor the reaction by TLC. If the reaction stalls, adding more coupling reagent or allowing the reaction to proceed for a longer duration may help. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. |
Issue 3: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Difficulty Removing Unreacted Acid | During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining this compound.[2][16] |
| Contamination with Coupling Reagent Byproducts | If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[12] If some remains, it can sometimes be removed by trituration or column chromatography. The byproduct of EDC is water-soluble and can be removed with an aqueous wash.[10] |
| Co-elution of Product and Impurities during Chromatography | Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation. A gradient elution may be necessary.[14] |
| Difficulty with Crystallization | Finding a suitable solvent for recrystallization can be challenging. A solvent screen using small amounts of the crude product is recommended. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.[14][15] |
Data Presentation
Disclaimer: The following data is based on typical conditions for analogous sterically hindered benzoic acids and should be used as a starting point for optimization.
| Derivatization Method | Reactants | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | This compound, Methanol | Conc. H₂SO₄ | Methanol | Reflux (65) | 1-24 | 60-80[15] |
| Yamaguchi Esterification | This compound, Ethanol | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | Room Temp | 2-6 | >85[3][5] |
| Amide Formation (EDC/HOBt) | This compound, Benzylamine | EDC, HOBt, DIPEA | DMF | 0 to Room Temp | 12-24 | 70-90[9] |
| Amide Formation (DCC/DMAP) | This compound, Aniline | DCC, DMAP | DCM | Room Temp | 12-18 | 65-85[8][12] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
-
In a round-bottom flask, suspend this compound in a large excess of anhydrous methanol (e.g., 20-40 equivalents). The methanol will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by TLC. The reaction may require several hours to reach completion due to steric hindrance.[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a wash with brine.[2][16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,4,5-trichlorobenzoate.
-
Purify the crude product by recrystallization or column chromatography.[13][14]
Protocol 2: Amide Synthesis using EDC/HOBt
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Add HOBt (1.2 equivalents) and the amine (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Add a hindered base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Decision tree for troubleshooting low product yield in derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. blogs.rsc.org [blogs.rsc.org]
- 21. chimia.ch [chimia.ch]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: 3,4,5-Trichlorobenzoic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,4,5-Trichlorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using chromatographic techniques.
Q1: I am observing significant peak tailing for this compound in my HPLC-UV analysis. What are the potential causes and solutions?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary causes are often related to secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of the analyte, leading to tailing.[3]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, reducing its interaction with silanol groups.[2]
-
Use of End-capped Columns: Employ a modern, well-end-capped C18 or C8 column to minimize the number of accessible silanol groups.
-
-
-
Cause 2: Column Contamination: Accumulation of matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[4]
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from contaminants.[5]
-
Column Washing: Implement a robust column washing procedure after each analytical batch.
-
-
-
Cause 3: Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[4]
-
Q2: My GC-MS analysis of derivatized this compound shows poor peak shape and low response. What should I check?
A2: Successful GC-MS analysis of this compound relies on efficient derivatization and proper GC conditions.
-
Cause 1: Incomplete Derivatization: The carboxylic acid group must be derivatized (e.g., methylation or silylation) to increase volatility and thermal stability.[6][7] Incomplete reaction will result in tailing and poor sensitivity.
-
Solution:
-
Optimize Reaction Conditions: Ensure optimal reaction time, temperature, and reagent concentration for the chosen derivatization agent (e.g., diazomethane, BSTFA).[6][7]
-
Moisture Control: Derivatization reactions, especially silylation, are sensitive to moisture. Ensure all glassware and solvents are dry.[7]
-
-
-
Cause 2: Inlet Activity: Active sites in the GC inlet (e.g., contaminated liner) can cause degradation or adsorption of the derivatized analyte.[8]
-
Cause 3: Column Issues: A poorly installed or contaminated column can lead to peak tailing.[5]
-
Solution:
-
Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[10]
-
Column Conditioning: Properly condition the column before use.
-
-
Q3: I am experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of this compound from soil/water samples. How can I mitigate this?
A3: Matrix effects are a major challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.[11][12]
-
Cause 1: Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as this compound can interfere with its ionization in the mass spectrometer source.[11]
-
Solution:
-
Improve Sample Preparation: Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[12]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analyte from the interfering matrix components.
-
-
-
Cause 2: Ionization Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity.
-
Solution: Regularly clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
-
-
Mitigation Strategy: Use of an Internal Standard:
-
Isotopically Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound), as it will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.
-
Structural Analog Internal Standard: If an isotopically labeled standard is not available, a structurally similar compound that is not present in the samples can be used.
-
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quantification of this compound. Note that these values can vary depending on the specific instrumentation, method, and matrix.
| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS |
| Limit of Quantification (LOQ) | 100 - 500 ng/mL | 1 - 10 ng/g (in soil)[6] | 0.1 - 10 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 80 - 120% | 85 - 115% |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium | Acetonitrile/Water with 0.1% Formic Acid |
| Typical Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | DB-5ms or similar | C18 (e.g., 100 x 2.1 mm, 3.5 µm) |
Experimental Protocols
Sample Preparation from Water Samples for LC-MS/MS Analysis
-
Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Acidification: Acidify the water sample to pH ~3 with formic acid to ensure this compound is in its neutral form.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the this compound with 5 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Derivatization of this compound for GC-MS Analysis
This protocol describes methylation using diazomethane, which should be handled with extreme caution in a fume hood due to its toxicity and explosive nature.[6]
-
Sample Extraction: Extract this compound from the sample matrix (e.g., soil) using an appropriate solvent like acetone or a mixture of acetone and hexane.
-
Solvent Exchange: Evaporate the extraction solvent and redissolve the residue in a small volume of a solvent suitable for derivatization, such as diethyl ether or methanol.
-
Methylation with Diazomethane:
-
Prepare a fresh ethereal solution of diazomethane from a precursor (e.g., Diazald®) according to standard laboratory procedures.
-
Add the diazomethane solution dropwise to the sample extract at room temperature until a faint yellow color persists, indicating an excess of reagent.
-
Allow the reaction to proceed for 10-15 minutes.
-
-
Removal of Excess Reagent: Gently bubble nitrogen through the solution to remove excess diazomethane.
-
Solvent Exchange: Evaporate the diethyl ether and reconstitute the methylated analyte in a solvent suitable for GC-MS analysis, such as hexane or ethyl acetate.
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: Sample preparation workflow for this compound from water.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. labcompare.com [labcompare.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility problems with 3,4,5-Trichlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,5-Trichlorobenzoic acid. The information is designed to help resolve common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white crystalline solid at room temperature.[1] Its solubility is limited in water due to the hydrophobic nature of the chlorinated aromatic ring.[1] It is, however, moderately soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[1]
Q2: Why is my this compound not dissolving in water?
A2: The poor aqueous solubility of this compound is expected due to its molecular structure.[1] The presence of three chlorine atoms on the benzene ring makes the molecule hydrophobic. For dissolution in aqueous media, modification of the solution's properties (e.g., pH) is typically necessary.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[1] In basic (alkaline) solutions (pH > pKa), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[2][3][4] Conversely, in acidic solutions (pH < pKa), the compound will be in its non-ionized, less soluble form.
Q4: What factors can I manipulate to improve solubility?
A4: Several factors can be adjusted to enhance solubility:
-
pH Adjustment: Increasing the pH of an aqueous solution is the most effective method for dissolving this compound by converting it to its more soluble salt form.[2][5]
-
Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., ethanol, DMSO) in which the acid is soluble can increase its overall solubility.[2][6][7]
-
Temperature: Increasing the temperature of the solvent will generally increase the solubility.[1][8] However, one should be cautious as the compound may precipitate upon cooling.
-
Particle Size Reduction: Reducing the particle size of the solid through methods like micronization increases the surface area-to-volume ratio, which can improve the rate of dissolution.[6][7][9]
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes. This compound should be handled with care. It is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, and avoid creating dust.[10] Store the compound in a tightly closed container in a cool, dry place.[1]
Solubility Data
| Solvent System | This compound Solubility | 3-Chlorobenzoic Acid Solubility (Reference) |
| Water (neutral pH) | Sparingly Soluble / Limited[1] | 450 mg/L at 15°C[11] |
| Aqueous Base (e.g., NaOH solution) | Soluble (as salt)[2][3][5] | More Soluble |
| Ethanol | Moderately Soluble[1] | Slightly Soluble[11] |
| Acetone | Moderately Soluble[1] | N/A |
| Ethyl Acetate | Moderately Soluble[1] | N/A |
| Hot Water | More soluble than in cold water[1] | More Soluble[11] |
Troubleshooting Guides
Problem: Compound fails to dissolve in an aqueous buffer.
This is the most common issue. The logical workflow below outlines the steps to diagnose and resolve the problem.
Caption: Troubleshooting workflow for dissolving this compound.
Problem: Compound precipitates after the solution cools down.
This occurs when solubility was achieved through heating. To maintain a stable solution, a combination of methods is often required.
-
Re-dissolve with Heat: Warm the solution again to re-dissolve the precipitate.
-
Adjust pH: While the solution is warm and the compound is dissolved, slowly add a dilute base (e.g., 1M NaOH) to raise the pH above 8. This will convert the acid to its more soluble salt form, which should remain in solution upon cooling.
-
Use a Co-solvent: If pH adjustment alone is insufficient or undesirable for the experiment, prepare the initial solution with a small percentage (e.g., 10-20%) of a co-solvent like ethanol before adding the acid.
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard method for measuring the thermodynamic equilibrium solubility of a compound.[12][13]
Caption: Experimental workflow for the Shake-Flask solubility assay.
Methodology:
-
Preparation: To a glass vial, add an excess amount of this compound to a precisely known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). "Excess" means enough solid is visibly present after the equilibration period.
-
Equilibration: Seal the vial tightly. Place it in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solids to settle. Carefully withdraw a sample of the supernatant using a syringe. Attach a chemical-resistant syringe filter (e.g., 0.22 µm PVDF or PTFE) and filter the solution into a clean analysis vial. This step is critical to remove all undissolved particles.
-
Analysis: Dilute the filtered sample as needed. Analyze the concentration of the dissolved compound using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment (Salt Formation)
This protocol describes how to prepare a stock solution of this compound in an aqueous medium by converting it to its sodium salt.
Materials:
-
This compound
-
Deionized Water or desired buffer
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Initial Suspension: Weigh the desired mass of this compound and add it to a beaker containing approximately 80% of the final desired volume of water or buffer. A milky white suspension will form.
-
pH Adjustment: Place the beaker on a stir plate and begin stirring. While monitoring the pH, add the 1 M NaOH solution dropwise. The solid will begin to dissolve as the pH increases.
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved and the solution becomes clear. The target pH should typically be 1.5-2 units above the compound's pKa. A final pH of 8.0 is often sufficient.
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the solvent and add it to the flask. Add solvent to bring the solution to the final desired volume.
-
Final pH Check: Measure the pH of the final solution and record it. The resulting solution contains the sodium salt of this compound, which is significantly more water-soluble.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
preventing degradation of 3,4,5-Trichlorobenzoic acid during analysis
Welcome to the Technical Support Center for the analysis of 3,4,5-Trichlorobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during analysis?
A1: The primary factors that can lead to the degradation of this compound during analysis include:
-
Inappropriate pH: In High-Performance Liquid Chromatography (HPLC), a mobile phase with a pH close to the pKa of the analyte can cause ionization, leading to peak tailing and potential degradation.[1] For acidic compounds like this compound, a mobile phase pH that is too high can lead to poor peak shape and instability.[2][3][4]
-
High Temperatures: Elevated temperatures, particularly during Gas Chromatography (GC) analysis in the injector port, can cause thermal decomposition.[5]
-
Photodegradation: Exposure to UV light can induce photodegradation of chlorinated aromatic acids.[6][7]
-
Active Surfaces: Interaction with active sites in the analytical system, such as metal surfaces or reactive sites on a GC liner or HPLC column, can catalyze degradation.
Q2: How should I store my this compound samples and standards to prevent degradation?
A2: To ensure the stability of your samples and standards, it is recommended to:
-
Store them in a cool, dry, and dark place.[8] Refrigeration at 4°C ± 2°C is a common practice for chlorinated acid herbicides.[9][10]
-
Use tightly sealed containers to prevent contamination and solvent evaporation.[8]
-
For solutions, use a stable solvent such as acetonitrile.[9][10] It is advisable to analyze diluted standards as soon as possible after preparation.[9][10]
Q3: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A3: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1][11][12] Here’s how to troubleshoot this issue:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3.[1][3] This suppresses the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.[4]
-
Use an End-Capped Column: Employ a modern, end-capped HPLC column to minimize the number of free silanol groups.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.
-
Reduce Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.[1][13]
Q4: Is derivatization necessary for the GC analysis of this compound?
A4: Yes, derivatization is highly recommended for the GC analysis of this compound. This is because the carboxylic acid group makes the molecule polar and non-volatile, which is not ideal for GC analysis. Derivatization converts the acidic proton into a less polar functional group, increasing the compound's volatility and thermal stability.[14] Methylation is a common and effective derivatization technique for chlorobenzoic acids.[15]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase due to analyte ionization. | Lower the mobile phase pH to 2-3 using an additive like formic or phosphoric acid.[2][16] Use an end-capped C18 column. |
| Column overload. | Reduce the injection volume or dilute the sample.[1][13] | |
| Shifting Retention Times | Inconsistent mobile phase pH. | Prepare fresh mobile phase daily and use a buffer to maintain a stable pH.[3] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Low Signal/No Peak | Analyte degradation in the sample vial. | Prepare fresh samples and standards. Store them protected from light and at a low temperature. |
| Inappropriate mobile phase pH causing very early elution. | Lower the mobile phase pH to increase retention.[4] | |
| Poor Resolution | Inadequate separation from matrix components. | Optimize the mobile phase gradient and/or try a different column chemistry. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak or Poor Peak Shape | Analyte is not sufficiently volatile or is thermally degrading. | Derivatize the this compound, for example, by methylation, to increase volatility and stability.[14][15] |
| Adsorption in the injector or column. | Use a deactivated GC liner and column. Check for and eliminate any active sites in the system. | |
| Dechlorination | High injector temperature or active sites in the GC system. | Optimize the injector temperature to the lowest possible while maintaining good peak shape. Ensure the entire system is inert. |
| Variable Results | Incomplete or inconsistent derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete and reproducible derivatization.[15] |
Experimental Protocols
Protocol 1: Stable HPLC-UV Analysis of this compound
Objective: To provide a robust HPLC method that minimizes on-column degradation and ensures symmetrical peak shape.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or phosphoric acid)
-
C18 reversed-phase HPLC column (end-capped, e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient: Start with a suitable gradient (e.g., 30% B, hold for 2 min, ramp to 90% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate).
-
-
Sample Preparation:
-
Dissolve the this compound standard and samples in the initial mobile phase composition to avoid peak distortion.
-
-
Analysis:
-
Inject the standards and samples. The low pH of the mobile phase will ensure the analyte is in its protonated form, minimizing peak tailing.
-
Protocol 2: GC-MS Analysis of this compound via Methylation
Objective: To provide a reliable GC-MS method for the quantification of this compound by converting it to its more volatile and stable methyl ester.
Materials:
-
This compound reference standard
-
Diazomethane solution (or another suitable methylating agent like BF3-methanol)
-
Ethyl acetate (or other suitable solvent)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization (using Diazomethane - Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood. ):
-
Dissolve a known amount of the dried sample extract or standard in a small volume of a suitable solvent (e.g., 1 mL of ethyl acetate).
-
Add the diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for about 1 hour at a cool temperature (e.g., 5°C).[15]
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
-
Sample Cleanup:
-
Pass the derivatized sample through a small column of anhydrous sodium sulfate to remove any residual moisture.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (optimize as needed to prevent degradation)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.
-
-
Analysis:
-
Inject the derivatized standards and samples for analysis.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: General workflow for the GC-MS analysis of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. eraqc.com [eraqc.com]
- 10. eraqc.com [eraqc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,4,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3,4,5-Trichlorobenzoic acid. The information presented herein is intended to assist in the selection of the most appropriate analytical technique by comparing typical performance characteristics and providing detailed experimental protocols. The data is compiled from validated methods for closely related chlorinated benzoic acids and serves as a benchmark for what can be expected for this compound analysis.
Performance Comparison
The selection of an analytical method is critically dependent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. For a non-volatile compound like this compound, both HPLC and GC-MS (after derivatization) are viable techniques.
| Performance Parameter | HPLC-UV (Expected) | GC-MS (with Derivatization - Expected) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/g (in soil matrix)[1] |
| Limit of Quantitation (LOQ) | 0.4 - 4 µg/mL | 1 - 10 ng/g (in soil matrix)[1] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% |
| Selectivity | Good, based on chromatographic separation. | Excellent, based on mass-to-charge ratio. |
| Matrix Effect | Less susceptible. | More susceptible, may require internal standards. |
| Throughput | Moderate. | Moderate to High. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct quantification of this compound in various sample matrices.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a known concentration. The final concentration should fall within the calibration range. Filter the solution through a 0.45 µm nylon filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity and is particularly useful for complex matrices. A derivatization step is typically required to increase the volatility of the benzoic acid.
Derivatization (Methylation with Diazomethane):
-
Warning: Diazomethane is explosive and carcinogenic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 5-10 minutes.
-
Remove the excess diazomethane by passing a gentle stream of nitrogen over the solution.
-
Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the methylated this compound.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Analysis of Trichlorobenzoic Acid-Derived Herbicides and Their Alternatives in Weed Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trichlorobenzoic acid, while possessing herbicidal properties, is more significant as a chemical intermediate in the synthesis of other widely used herbicides. This guide provides a comparative analysis of the efficacy and mechanisms of action of two such derivatives, Dichlobenil and Chloroxynil, alongside other prominent herbicide classes. The information presented is intended to offer a detailed, data-supported overview for researchers and professionals in the fields of agricultural science and drug development.
Herbicidal Derivatives of this compound
Dichlobenil: A Pre-emergent Herbicide
Dichlobenil is a pre-emergent herbicide effective against a variety of annual and perennial weeds.[1][2] Its primary mode of action is the inhibition of cellulose biosynthesis, a critical component of plant cell walls.[1][3] This disruption prevents the germination and establishment of susceptible weeds.
Chloroxynil: A Post-emergent Herbicide
Chloroxynil is a post-emergent herbicide used for the control of broadleaf weeds.[4] It functions by inhibiting Photosystem II (PSII) in the chloroplasts, a key process in photosynthesis.[2][5] This inhibition leads to a cascade of events, ultimately causing cell death. Historical studies suggest that Chloroxynil is less potent than its brominated analogue, Bromoxynil, for controlling broadleaf weeds, though it may exhibit greater crop safety in some instances.[4][5]
Comparative Efficacy Data
Direct quantitative comparative studies for this compound as a standalone herbicide are scarce in publicly available literature. Therefore, this guide focuses on the efficacy of its derivatives, Dichlobenil and Chloroxynil, in comparison to other commonly used herbicides. The following tables summarize available data on their performance against various weed species. It is important to note that herbicide efficacy can be influenced by numerous factors, including weed species and growth stage, application rate, and environmental conditions.
Table 1: Efficacy of Dichlobenil Against Common Weeds
| Weed Species | Common Name | Efficacy (% Control) | Application Rate |
| Various annual and perennial grasses | - | Good | 80.0 - 100.0 kg/ha of Casoron 6.7 G |
| Various annual and perennial broad-leaved weeds | - | Good | 80.0 - 100.0 kg/ha of Casoron 6.7 G |
Data compiled from a study on weed control in sweet cherry plantations.[6]
Table 2: Efficacy of Chloroxynil and Comparative Herbicides Against Broadleaf Weeds
| Weed Species | Common Name | Chloroxynil Efficacy (% Control) | Bromoxynil Efficacy (% Control) | 2,4-D Efficacy (% Control) |
| Lamium amplexicaule | Henbit | Data not available | 85 - 95% | 30 - 73% |
| Stellaria media | Common Chickweed | Data not available | 85 - 95% | 13 - 48% |
Note: Due to the limited recent data on Chloroxynil, data for the closely related Bromoxynil is provided as a proxy for comparison. Efficacy data for 2,4-D is also presented for a comparative perspective.[7]
Experimental Protocols
The evaluation of herbicide efficacy relies on standardized experimental protocols to ensure the reliability and reproducibility of results. The following outlines a general methodology for conducting herbicide efficacy trials.
Whole-Plant Pot Bioassay
This method is widely used to assess the efficacy of herbicides in a controlled environment.
-
Seed Collection and Germination:
-
Collect seeds of the target weed species from a location with a known history of herbicide exposure (or lack thereof for susceptible biotypes).
-
Seeds are surface-sterilized and germinated in petri dishes on a suitable medium or directly in pots filled with a sterile soil mix.
-
-
Plant Growth and Treatment:
-
Seedlings are grown in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
-
Herbicides are applied at various concentrations when the plants reach a specific growth stage (e.g., 2-4 true leaves). Application is typically performed using a calibrated sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Visual Injury Assessment: Plants are visually assessed for injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = complete death).[5]
-
Biomass Reduction: At the end of the experiment, the above-ground plant material is harvested, dried, and weighed. The percentage of biomass reduction compared to untreated control plants is calculated.[5]
-
Statistical Analysis: Data are statistically analyzed to determine significant differences between treatments and to calculate values such as the GR₅₀ (the herbicide dose required to inhibit growth by 50%).
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which herbicides exert their effects is crucial for developing new compounds and managing resistance.
Synthetic Auxin Herbicides (e.g., Benzoic Acid Derivatives)
Herbicides derived from benzoic acid, like other synthetic auxins, mimic the natural plant hormone indole-3-acetic acid (IAA). They disrupt normal plant growth by causing uncontrolled cell division and elongation, leading to tissue damage and eventually, plant death.
Caption: Signaling pathway of synthetic auxin herbicides.
Photosystem II Inhibitors (e.g., Chloroxynil)
Chloroxynil and other PSII inhibitors block the electron transport chain in photosynthesis. This leads to the production of reactive oxygen species (ROS), which cause oxidative damage to cellular components, resulting in rapid cell death.
Caption: Mechanism of action of Photosystem II inhibiting herbicides.
Conclusion
While this compound itself is not a major commercial herbicide, its derivatives, Dichlobenil and Chloroxynil, represent two distinct and important classes of weed control agents. Dichlobenil acts as a pre-emergent inhibitor of cellulose synthesis, while Chloroxynil is a post-emergent inhibitor of photosynthesis. The available data, though limited in direct modern comparisons, suggests that the efficacy of these compounds is comparable to other herbicides within their respective classes for specific weed spectrums. For researchers, these compounds and their mechanisms of action continue to be valuable tools for studying plant physiology and for the development of novel herbicidal molecules. Further quantitative, side-by-side efficacy studies with current leading herbicides would be beneficial for a more complete understanding of their relative performance in modern agricultural systems.
References
A Comparative Spectroscopic Guide to the Structural Confirmation of 3,4,5-Trichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the confirmation of the chemical structure of 3,4,5-trichlorobenzoic acid. By examining its characteristic spectral features alongside those of related benzoic acid derivatives, researchers can gain a clearer understanding of how to unequivocally identify this compound. This document outlines the expected spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and provides the foundational experimental protocols for acquiring such data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and three comparative compounds: its isomer 2,4,5-trichlorobenzoic acid, the parent compound benzoic acid, and the substituted derivative 3,4,5-trimethoxybenzoic acid. This comparative approach highlights the influence of substituent position and type on the spectral output.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=C Stretch (Aromatic) | C-Cl Stretch | C-O Stretch |
| This compound | ~3000 (broad) | ~1700 | ~1600, ~1450 | ~800-600 | ~1300 |
| 2,4,5-Trichlorobenzoic Acid | ~3000 (broad) | ~1700 | ~1600, ~1470 | ~800-600 | ~1300 |
| Benzoic Acid | 3300-2500 (broad) | 1700-1680 | ~1600, ~1450 | - | 1320-1210 |
| 3,4,5-Trimethoxybenzoic Acid | ~3000 (broad) | ~1680 | ~1580, ~1500 | - | ~1250 (asym), ~1050 (sym) |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | Aromatic Protons | Carboxylic Acid Proton | Other Protons |
| This compound | ~7.9 (s, 2H) | ~13.0 (s, 1H) | - |
| 2,4,5-Trichlorobenzoic Acid | ~8.1 (s, 1H), ~7.8 (s, 1H) | ~13.0 (s, 1H) | - |
| Benzoic Acid | ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H) | ~12.2 (s, 1H) | - |
| 3,4,5-Trimethoxybenzoic Acid | ~7.2 (s, 2H) | ~12.5 (s, 1H) | ~3.9 (s, 9H, -OCH₃) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | Carboxylic Acid Carbon | Aromatic Carbons | Other Carbons |
| This compound | ~165 | ~130-140 | - |
| 2,4,5-Trichlorobenzoic Acid | ~165 | ~130-140 | - |
| Benzoic Acid | ~172 | ~128-134 | - |
| 3,4,5-Trimethoxybenzoic Acid | ~167 | ~107, ~126, ~142, ~153 | ~56, ~61 (-OCH₃) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 224, 226, 228 (isotope pattern) | 207, 209, 211 ([M-OH]⁺), 179, 181, 183 ([M-COOH]⁺) |
| 2,4,5-Trichlorobenzoic Acid | 224, 226, 228 (isotope pattern) | 207, 209, 211 ([M-OH]⁺), 179, 181, 183 ([M-COOH]⁺) |
| Benzoic Acid | 122 | 105 ([M-OH]⁺), 77 ([C₆H₅]⁺) |
| 3,4,5-Trimethoxybenzoic Acid | 212 | 197 ([M-CH₃]⁺), 181 ([M-OCH₃]⁺), 153 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid benzoic acid derivatives.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the benzoic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. A standard internal reference, such as tetramethylsilane (TMS), is typically used (δ = 0.00 ppm).
-
Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (proton count), and splitting patterns (multiplicity) to determine the number and connectivity of different proton environments.
-
¹³C NMR: Analyze the chemical shifts to identify the different carbon environments, including quaternary carbons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information and confirm the presence of specific substructures.
Visualized Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic methods described.
Caption: Workflow for the spectroscopic structure confirmation of this compound.
This guide serves as a foundational resource for the spectroscopic analysis and structural confirmation of this compound. By following the outlined protocols and utilizing the comparative data, researchers can confidently identify and characterize this compound in their studies.
Hypothetical Inter-Laboratory Comparison of 3,4,5-Trichlorobenzoic Acid Measurement: A Guide for Researchers
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of 3,4,5-Trichlorobenzoic acid. It is designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and environmental testing sectors. This document outlines the study design, presents a simulated dataset from participating laboratories, and details the analytical methodologies employed.
Introduction to the Inter-Laboratory Study
An inter-laboratory comparison (ILC) or proficiency test (PT) is a crucial element of a laboratory's quality assurance system.[1][2][3] It serves to evaluate the analytical performance of participating laboratories by comparing their results for the same homogeneous sample against a reference value.[1][4] This process helps identify potential analytical biases, validate measurement methods, and ensures the reliability and comparability of data across different testing facilities.[4][5]
This hypothetical study was designed to assess the proficiency of various laboratories in quantifying this compound in a standardized aqueous sample. This compound is a chlorinated derivative of benzoic acid used as a reference standard in analytical chemistry and studied for its environmental persistence and toxicological effects.[6]
Study Design and Execution
A central organizing body prepared a homogenous aqueous stock solution of this compound. Aliquots of this solution, with a target concentration of 2.50 mg/L, were distributed as blind samples to ten participating laboratories. Each laboratory was instructed to perform triplicate measurements (n=3) using their in-house validated analytical method and report the individual results along with their mean value.
The workflow for this inter-laboratory comparison is depicted in the following diagram:
Data Presentation and Statistical Analysis
The results submitted by the ten participating laboratories are summarized below. The consensus mean and standard deviation were calculated from the reported mean values.
Table 1: Reported Results for this compound (mg/L)
| Laboratory ID | Measurement 1 | Measurement 2 | Measurement 3 | Mean Result |
| Lab-01 | 2.45 | 2.48 | 2.46 | 2.46 |
| Lab-02 | 2.51 | 2.55 | 2.53 | 2.53 |
| Lab-03 | 2.39 | 2.41 | 2.40 | 2.40 |
| Lab-04 | 2.65 | 2.68 | 2.66 | 2.66 |
| Lab-05 | 2.49 | 2.50 | 2.51 | 2.50 |
| Lab-06 | 2.58 | 2.56 | 2.57 | 2.57 |
| Lab-07 | 2.42 | 2.44 | 2.43 | 2.43 |
| Lab-08 | 2.29 | 2.31 | 2.30 | 2.30 |
| Lab-09 | 2.52 | 2.54 | 2.53 | 2.53 |
| Lab-10 | 2.48 | 2.49 | 2.47 | 2.48 |
Performance Evaluation using Z-Scores
To objectively assess the performance of each laboratory, Z-scores were calculated. The Z-score indicates how many standard deviations a laboratory's result is from the consensus mean of the peer group.[5] The formula for the Z-score is:
Z = (x - µ) / σ
Where:
-
x is the mean result reported by the laboratory.
-
µ is the consensus mean of all laboratory results.
-
σ is the standard deviation for proficiency assessment (in this case, the standard deviation of all reported means).
The interpretation of Z-scores is generally as follows:
-
2 < |Z| < 3: Questionable result, indicating a potential issue.[7]
-
|Z| ≥ 3: Unsatisfactory performance, indicating a significant deviation.[7]
The logical flow for evaluating laboratory performance based on the calculated Z-score is illustrated below.
Table 2: Statistical Summary and Z-Score Evaluation
| Parameter | Value |
| Number of Laboratories (N) | 10 |
| Consensus Mean (µ) | 2.486 mg/L |
| Standard Deviation (σ) | 0.099 mg/L |
| Laboratory ID | Mean Result (x) | Z-Score | Performance |
| Lab-01 | 2.46 | -0.26 | Satisfactory |
| Lab-02 | 2.53 | 0.44 | Satisfactory |
| Lab-03 | 2.40 | -0.87 | Satisfactory |
| Lab-04 | 2.66 | 1.76 | Satisfactory |
| Lab-05 | 2.50 | 0.14 | Satisfactory |
| Lab-06 | 2.57 | 0.85 | Satisfactory |
| Lab-07 | 2.43 | -0.57 | Satisfactory |
| Lab-08 | 2.30 | -1.88 | Satisfactory |
| Lab-09 | 2.53 | 0.44 | Satisfactory |
| Lab-10 | 2.48 | -0.06 | Satisfactory |
In this hypothetical study, all participating laboratories demonstrated satisfactory performance.
Experimental Protocols
Laboratories were permitted to use their own validated methods. The most commonly employed techniques for the analysis of chlorobenzoic acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9][10][11] Detailed examples of these protocols are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of chlorobenzoic acids in aqueous matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[10] A typical starting point could be a 60:40 mixture of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 235-245 nm.
-
Procedure:
-
Prepare a stock solution of this compound standard in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Directly inject the provided sample and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis. A derivatization step is typically required to increase the volatility of the benzoic acid.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Derivatization: The carboxylic acid group is converted to a more volatile ester (e.g., a methyl ester using diazomethane or BF₃/methanol) or a silyl ester (e.g., using BSTFA).
-
Sample Preparation:
-
Acidify the aqueous sample (e.g., to pH < 2 with HCl).
-
Extract the this compound into an organic solvent such as ethyl acetate or diethyl ether.[9]
-
Dry the organic extract (e.g., over anhydrous sodium sulfate).
-
Evaporate the solvent and perform the derivatization reaction on the residue.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature ramp, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized this compound.
-
-
Quantification: An internal standard (e.g., a deuterated analog) is typically added at the beginning of the sample preparation process to correct for extraction and derivatization inefficiencies.[9] A calibration curve is constructed by analyzing standards prepared in the same manner as the samples.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. interlaboratory comparison study: Topics by Science.gov [science.gov]
- 3. Interlaboratory Comparisons | NIST [nist.gov]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 8. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. epa.gov [epa.gov]
A Comparative Analysis of the Biological Activity of 3,4,5-Trichlorobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3,4,5-Trichlorobenzoic acid and its structural analogs. The information presented herein is collated from various scientific studies to offer an objective overview of their herbicidal, antimicrobial, and cytotoxic properties. This document summarizes available quantitative and qualitative data, details established experimental protocols, and visualizes a key signaling pathway to support further research and development in this area.
Overview of Biological Activities
Chlorinated benzoic acid derivatives, including this compound, represent a class of compounds with a range of biological effects. The position and number of chlorine atoms on the benzoic acid ring significantly influence their activity. While some isomers are potent herbicides, others exhibit antimicrobial or cytotoxic potential. This guide will explore the structure-activity relationships of these compounds based on available experimental evidence.
Herbicidal Activity
The herbicidal properties of trichlorobenzoic acid isomers have been a subject of interest in agrochemical research. These compounds often act as synthetic auxins, disrupting plant growth processes at high concentrations.
Comparative Herbicidal Efficacy
Quantitative data directly comparing the herbicidal activity of all trichlorobenzoic acid isomers in a single study is limited in the available literature. However, qualitative comparisons have been made, and individual quantitative data for some isomers are available.
| Compound | Target Species | Activity Metric | Value | Efficacy Summary | Reference |
| This compound | General Weeds | - | - | Very low herbicidal activity | [1] |
| 2,3,6-Trichlorobenzoic acid | General Weeds | - | - | High herbicidal activity | [1][2] |
| 2,4,5-Trichlorobenzoic acid | Broadleaf Weeds | - | - | Effective herbicide | |
| Picolinate Analogs (e.g., V-7) | Arabidopsis thaliana | IC50 (Root Growth) | 45x lower than halauxifen-methyl | Potent herbicidal activity | [3] |
Note: The data presented is a compilation from different sources and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity
Certain chlorinated benzoic acid derivatives have been investigated for their potential to inhibit the growth of bacteria and fungi. The mechanism of action is often related to the disruption of cellular processes essential for microbial survival.
Comparative Antimicrobial Spectrum
| Compound | Target Organism | Activity Metric | Value (µM/ml) | Reference |
| 2-Chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC | 2.27 | [4] |
| 2-Chlorobenzoic acid derivative (Compound 6) | Staphylococcus aureus | pMIC | 1.91 | [4] |
| Norfloxacin (Standard) | Escherichia coli | pMIC | 2.61 | [4] |
pMIC = -log(MIC)
Cytotoxic Activity
The potential for chlorinated benzoic acid analogs to induce cell death has been explored in the context of anticancer drug development. The cytotoxic effects are typically evaluated against various cancer cell lines.
Comparative Cytotoxicity
Quantitative data on the cytotoxic activity of this compound is not available in the searched literature. However, data for other synthetic derivatives provide a basis for understanding the potential of this class of compounds.
| Compound | Cell Line | Activity Metric | Value (µg/mL) | Reference |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | IC50 | 0.81 ± 0.04 | [5] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | IC50 | 1.82 ± 0.05 | [5] |
| Benzochromene derivative (7e) | MCF-7 | IC50 | 3.1 ± 0.8 | [5] |
| Benzochromene derivative (7h) | MDA-MB-231 | IC50 | 2.4 ± 0.6 | [5] |
Experimental Protocols
Herbicidal Activity: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol is adapted from studies evaluating the herbicidal effects of picolinic acid derivatives on the model plant Arabidopsis thaliana[3].
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and sown on a solid growth medium (e.g., Murashige and Skoog) in Petri plates.
-
Compound Application: The test compounds (this compound and its analogs) are incorporated into the growth medium at various concentrations. A solvent control is also included.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.
-
IC50 Calculation: The concentration of the compound that inhibits root growth by 50% (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of a compound against bacteria[6][7][8].
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[9][10].
-
Cell Seeding: Adherent cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway
Auxin Herbicide Signaling Pathway
Trichlorobenzoic acids with herbicidal activity often function as synthetic auxins. At supraoptimal concentrations, these compounds hyperactivate the auxin signaling pathway, leading to uncontrolled growth and ultimately plant death. The core of this pathway involves the perception of the auxin signal by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation.
Caption: Auxin/Auxin Herbicide Signaling Pathway.
Conclusion
The biological activity of trichlorobenzoic acids is highly dependent on the specific isomer. While this compound exhibits minimal herbicidal activity, other isomers like 2,3,6-Trichlorobenzoic acid are potent herbicides that act as synthetic auxins. The antimicrobial and cytotoxic potential of this class of compounds is evident from studies on various chlorinated benzoic acid derivatives, although direct comparative data for this compound is lacking. The provided experimental protocols offer a framework for future comparative studies to further elucidate the structure-activity relationships of these compounds. The auxin signaling pathway diagram illustrates the mechanism of action for the herbicidally active analogs. This guide serves as a foundational resource for researchers interested in exploring the diverse biological activities of this compound and its analogs for various applications.
References
- 1. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Risk Profile: 3,4,5-Trichlorobenzoic Acid vs. Other Chlorinated Compounds
A detailed analysis of 3,4,5-Trichlorobenzoic acid in comparison to other chlorinated aromatic compounds reveals a significant environmental burden characterized by high persistence, potential for bioaccumulation, and aquatic toxicity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of its environmental impact, supported by experimental data and methodologies.
Chlorinated aromatic compounds, a class of chemicals widely used in industrial and agricultural applications, are of significant environmental concern due to their persistence and potential for toxic effects. Among these, this compound (3,4,5-TCBA) serves as a crucial starting material in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chlorinated structure enhances the biological activity of resulting compounds but also contributes to its environmental stability and potential for ecological harm.[1] This guide provides a comparative environmental impact assessment of 3,4,5-TCBA against other relevant chlorinated compounds, including dichlorobenzoic acids and polychlorinated biphenyls (PCBs), focusing on ecotoxicity, bioaccumulation, and degradation.
Comparative Ecotoxicity
The toxicity of chlorinated compounds to aquatic organisms is a primary concern for environmental risk assessment. While specific comparative data for 3,4,5-TCBA is limited, the general trend observed for chlorinated aromatic compounds is an increase in toxicity with a higher degree of chlorination.
| Compound | Organism | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
| This compound | Fish (various) | 96 h | LC50 | Estimated < 10 | General Trend |
| Daphnia magna | 48 h | EC50 | Estimated < 20 | General Trend | |
| Algae (various) | 72 h | EC50 | Estimated < 5 | General Trend | |
| 2,4-Dichlorobenzoic acid | Daphnia magna | 48 h | EC50 | 55.3 | [2] |
| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | - | Biodegradation Rate | 15.5 µM/hr | [3] |
| p-Chlorobenzoic acid | Soil Inoculum | 64 days | Complete Degradation | 25 mg/L | [4] |
Note: Estimated values are based on the general principle that increased chlorination leads to increased toxicity. Specific experimental data for 3,4,5-TCBA is needed for a precise comparison.
Bioaccumulation Potential
The tendency of a chemical to accumulate in living organisms, known as bioaccumulation, is a critical factor in its environmental risk profile. This is often quantified by the Bioconcentration Factor (BCF), the ratio of a chemical's concentration in an organism to that in the surrounding water. Chlorinated compounds, due to their lipophilicity, often exhibit a high potential for bioaccumulation.[5]
Table 2: Bioaccumulation Potential of Chlorinated Aromatic Compounds
| Compound | Organism | Bioconcentration Factor (BCF) | Log Kow | Reference |
| This compound | - | Data not available | 3.6 | [6] |
| p-Chlorobenzoic acid | Golden Ide Fish | < 10 | 2.65 | [7] |
| Polychlorinated Biphenyls (PCBs) | Various | Can be > 5000 | Varies | [5][8] |
Biodegradation and Persistence
The persistence of chlorinated compounds in the environment is largely determined by their resistance to microbial degradation. The number and position of chlorine atoms on the aromatic ring significantly influence the rate of breakdown.
Generally, the biodegradation of chlorobenzoic acids is initiated by dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring, leading to the formation of chlorocatechols.[9][10] These intermediates are then further degraded through various pathways.[7][9][10]
Table 3: Comparative Biodegradation Rates of Chlorobenzoic Acids
| Compound | Microorganism/System | Degradation Rate | Reference |
| 3-Chlorobenzoic acid | Aeromonas hydrophila | 65 µM/hr | [3] |
| 2-Chlorobenzoic acid | Aeromonas hydrophila | 41 µM/hr | [3] |
| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | 15.5 µM/hr | [3] |
| 4-Chlorobenzoic acid | Aeromonas hydrophila | 5 µM/hr | [3] |
| p-Chlorobenzoic acid | Soil Inoculum | Complete degradation in 64 days | [4] |
The available data suggests that the rate of biodegradation generally decreases with an increasing number of chlorine substituents.[3] This indicates that this compound is likely to be more persistent in the environment compared to its mono- and dichlorinated counterparts.
Experimental Protocols
To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following are summaries of key OECD guidelines for ecotoxicity testing.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.[11][12]
-
Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.[12]
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Mortalities are recorded at 24, 48, 72, and 96 hours.[11]
-
Endpoint: The 96-hour LC50 is calculated, representing the concentration at which 50% of the fish die.[12]
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration that causes immobilization in 50% of the population (EC50) over a 48-hour period.[9][10][13]
-
Test Organism: Daphnia magna neonates (<24 hours old) are used.[10]
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance. Immobilization is observed at 24 and 48 hours.[9]
-
Endpoint: The 48-hour EC50 is calculated, representing the concentration at which 50% of the daphnids are unable to swim.[13]
OECD 201: Alga, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[7][14][15]
-
Test Organism: Species like Pseudokirchneriella subcapitata are typically used.[14]
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance.[7] Algal growth is measured over 72 hours.[14][15]
-
Endpoint: The 72-hour EC50 for growth rate inhibition is calculated.[15]
Potential Signaling Pathway Disruption
Chlorinated aromatic compounds can exert their toxic effects through various mechanisms, including the disruption of cellular signaling pathways. One of the most well-studied pathways in this context is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[16][17][18][19]
The AhR is a ligand-activated transcription factor that is activated by a wide range of environmental contaminants, including halogenated aromatic hydrocarbons like dioxins and PCBs.[16][18][19] Upon binding to a ligand, the AhR translocates to the nucleus, forms a heterodimer with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[18][20] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of xenobiotics.[16]
While direct evidence for the activation of the AhR by this compound is limited, its structural similarity to other chlorinated aromatic compounds that are known AhR ligands suggests a potential for interaction. The activation of this pathway can lead to a range of toxicological effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenesis.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for Comparative Assessment
A systematic approach is crucial for a robust comparative environmental impact assessment. The following workflow outlines the key stages of such an investigation.
Caption: Experimental workflow for comparative environmental impact assessment.
Conclusion
The available data, while incomplete for this compound, strongly suggests that it poses a significant environmental risk due to its likely persistence, potential for bioaccumulation, and aquatic toxicity. Its properties align with the general trend of increasing environmental concern with a higher degree of chlorination on aromatic rings. Further research is critically needed to generate specific quantitative data on the ecotoxicity and bioaccumulation of 3,4,5-TCBA to allow for a more precise and direct comparison with other chlorinated compounds. Understanding its interaction with key signaling pathways, such as the Aryl Hydrocarbon Receptor pathway, will also be crucial for a comprehensive risk assessment. Researchers and professionals in drug development and other industries utilizing this compound should proceed with caution and implement stringent environmental safety measures to mitigate its potential impact.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 5. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioconcentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. Phthaloyl-coenzyme A decarboxylase from Thauera chlorobenzoica: the prenylated flavin-, K+ - and Fe2+ -dependent key enzyme of anaerobic phthalate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromatographic Columns for the Separation of 3,4,5-Trichlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of compounds like 3,4,5-Trichlorobenzoic acid are paramount. This chlorinated aromatic carboxylic acid is a molecule of interest in various fields, including environmental analysis and as a potential impurity or metabolite in pharmaceutical manufacturing. The choice of the right chromatographic column is a critical factor that dictates the efficiency, resolution, and overall success of the analytical method.
This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the separation of this compound. We will delve into the theoretical basis for column selection, present illustrative experimental data, and provide detailed protocols to aid in method development.
Understanding Column Selection for Chlorinated Aromatic Acids
The separation of this compound in reversed-phase HPLC is primarily governed by the hydrophobic interactions between the analyte and the stationary phase of the column. However, secondary interactions, such as π-π interactions and polar interactions, can significantly influence selectivity, especially when dealing with aromatic and substituted compounds. The most commonly employed columns for such applications include C18, C8, and Phenyl phases.
-
C18 (Octadecyl) Columns: These are the most popular reversed-phase columns due to their high hydrophobicity and broad applicability. The long alkyl chains provide strong retention for non-polar and moderately polar compounds. For this compound, a C18 column is expected to provide good retention.
-
C8 (Octyl) Columns: With a shorter alkyl chain than C18, C8 columns are less retentive. This can be advantageous in reducing analysis time if the analyte is too strongly retained on a C18 column.
-
Phenyl Columns: These columns have a phenyl group bonded to the silica support. This unique chemistry allows for alternative selectivity compared to traditional alkyl phases. The separation mechanism on a Phenyl column involves not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating isomers or compounds with electron-withdrawing groups like chlorine.
Performance Comparison
The following table summarizes the expected performance of different chromatographic columns for the separation of this compound based on typical chromatographic principles. Please note that this data is illustrative and actual results may vary depending on the specific experimental conditions and the brand of the column.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Expected Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) | Key Advantages |
| C18 | Octadecylsilane | 5 | 4.6 x 150 | 8.5 | 1.1 | > 8000 | High retention, widely available, robust. |
| C8 | Octylsilane | 5 | 4.6 x 150 | 6.2 | 1.2 | > 7000 | Shorter analysis time compared to C18. |
| Phenyl | Phenyl | 5 | 4.6 x 150 | 7.8 | 1.1 | > 8000 | Alternative selectivity, potential for better peak shape due to π-π interactions. |
| CN | Cyanopropyl | 5 | 4.6 x 150 | 4.5 | 1.3 | > 6000 | Least retentive, suitable for fast screening. |
Experimental Protocols
Below are detailed methodologies for separating this compound using different types of HPLC columns.
Method 1: C18 Column
-
Column: C18 (Octadecyl), 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile : Water : Acetic Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase.
Method 2: Phenyl Column
-
Column: Phenyl, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol : Water : Phosphoric Acid (55:45:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Discussion and Recommendations
The choice between C18, C8, and Phenyl columns for the separation of this compound will depend on the specific requirements of the analysis.
-
A C18 column is a good starting point for method development, offering strong retention and high efficiency. It is a reliable choice for routine analysis where high throughput is not the primary concern.
-
A C8 column can be beneficial if a shorter analysis time is desired and the retention on a C18 column is excessively long. However, the lower hydrophobicity might lead to reduced resolution from closely eluting impurities.
-
A Phenyl column presents an excellent alternative, particularly if co-eluting peaks are observed with alkyl-based columns. The unique selectivity offered by π-π interactions can resolve compounds that are difficult to separate based on hydrophobicity alone. The choice of organic modifier (methanol or acetonitrile) can further modulate this selectivity.
Lack of Specific Cross-Reactivity Data for 3,4,5-Trichlorobenzoic Acid in Immunoassays
A comprehensive search of publicly available scientific literature and manufacturer's data did not yield specific cross-reactivity studies for 3,4,5-Trichlorobenzoic acid in immunoassays. While immunoassays have been developed for other chlorinated aromatic compounds and benzoic acid derivatives, quantitative cross-reactivity data for the 3,4,5-trichloro isomer appears to be limited or not published in accessible resources.
This guide, therefore, provides a framework for understanding and evaluating potential cross-reactivity of this compound. It includes a detailed, generalized experimental protocol for assessing cross-reactivity and a conceptual model of how such data would be presented and interpreted. The provided comparison table is a hypothetical illustration based on structurally similar compounds.
Principles of Immunoassay Cross-Reactivity
Immunoassays are bioanalytical methods that rely on the highly specific binding between an antibody and its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[2] This can lead to inaccurate quantification and false-positive results.[3] The degree of cross-reactivity is a critical parameter for validating the specificity of an immunoassay.[4]
In competitive immunoassays, the cross-reactivity of a compound is typically determined by its ability to displace a labeled antigen from the antibody, relative to the target analyte. The cross-reactivity is often expressed as a percentage, calculated using the concentration of the target analyte that causes 50% inhibition of the signal (IC50) and the concentration of the cross-reactant that causes the same 50% inhibition.
Hypothetical Cross-Reactivity Comparison
The following table illustrates how cross-reactivity data for an immunoassay targeting a specific trichlorobenzoic acid isomer might be presented. This data is hypothetical and intended for illustrative purposes only, as no specific data for a this compound immunoassay was found.
| Compound | Structure | CAS Number | Target Analyte | Cross-Reactivity (%) |
| 2,4,5-Trichlorobenzoic acid | C₇H₃Cl₃O₂ | 50-82-8 | Yes | 100 |
| This compound | C₇H₃Cl₃O₂ | 50-73-7 | No | Not Available |
| 2,3,6-Trichlorobenzoic acid | C₇H₃Cl₃O₂ | 50-31-7 | No | Not Available |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 50-84-0 | No | Low |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 51-36-5 | No | Low to Moderate |
| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | 95-95-4 | No | Very Low |
| Benzoic acid | C₇H₆O₂ | 65-85-0 | No | Negligible |
Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA
This section outlines a general procedure for determining the cross-reactivity of related compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Reagents and Materials:
-
Microtiter plates (96-well) coated with a capture antibody specific to the target analyte (e.g., an antibody raised against a 2,4,5-Trichlorobenzoic acid-protein conjugate).
-
Standard solution of the target analyte (e.g., 2,4,5-Trichlorobenzoic acid).
-
Solutions of potential cross-reacting compounds (e.g., this compound, other isomers, and related chlorinated compounds) at various concentrations.
-
Enzyme-labeled conjugate of the target analyte (e.g., 2,4,5-Trichlorobenzoic acid-horseradish peroxidase conjugate).
-
Wash buffer (e.g., phosphate-buffered saline with Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
2. Assay Procedure:
-
Add standard solutions of the target analyte and solutions of the test compounds to the wells of the antibody-coated microtiter plate.
-
Add a fixed concentration of the enzyme-labeled conjugate to each well.
-
Incubate the plate to allow for competitive binding between the free analyte (or cross-reactant) and the enzyme-labeled conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Incubate for a set period to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the concentration of the target analyte.
-
Determine the IC50 value for the target analyte (the concentration that causes 50% inhibition of the maximum signal).
-
For each test compound, determine the concentration that causes 50% inhibition (its IC50 value).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing Immunoassay Cross-Reactivity
The following diagrams illustrate the principle of a competitive immunoassay and the concept of cross-reactivity.
Caption: Principle of a competitive immunoassay.
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
References
A Comparative Analysis of the Toxicological Profiles of Trichlorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of various trichlorobenzoic acid (TCBA) isomers. Trichlorobenzoic acids are a group of organochlorine compounds with six constitutional isomers, each differing in the placement of three chlorine atoms on the benzoic acid ring. While they share a common structural backbone, the isomeric substitution pattern can significantly influence their biological activity and toxicological properties. This document summarizes available quantitative toxicity data, outlines relevant experimental methodologies, and explores known mechanisms of action to facilitate a comprehensive understanding of their relative risks.
Summary of Acute Toxicity Data
Quantitative data on the acute toxicity of trichlorobenzoic acid isomers is limited and varies by isomer, species, and route of administration. The available median lethal dose (LD50) values are presented in Table 1. It is important to note the absence of publicly available acute toxicity data for 2,3,4-trichlorobenzoic acid and 3,4,5-trichlorobenzoic acid.
Table 1: Acute Toxicity of Trichlorobenzoic Acid Isomers
| Isomer | Test Species | Route of Administration | LD50 | Reference |
| 2,3,5-Trichlorobenzoic Acid | Mouse | Subcutaneous | 300 mg/kg | [1] |
| 2,3,6-Trichlorobenzoic Acid | Rat | Oral | 650 - 1500 mg/kg | [2] |
| Mouse | Oral | 1000 mg/kg | [3] | |
| 2,4,5-Trichlorobenzoic Acid | Rat | Oral | > 2000 mg/kg | [4] |
| 2,4,6-Trichlorobenzoic Acid | Mouse | Subcutaneous | 1200 mg/kg | [5] |
| 2,3,4-Trichlorobenzoic Acid | - | - | No data available | - |
| This compound | - | - | No data available | - |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Comprehensive and comparative data regarding the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of all trichlorobenzoic acid isomers are scarce in publicly available literature.
While some safety data sheets for individual isomers, such as 2,3,5-trichlorobenzoic acid, state that there is no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity, this lack of data does not equate to a lack of potential for these effects. For instance, 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), a structurally related herbicide, is listed as a possible carcinogen.[6] Developmental toxicity studies on 2,4,5-T have shown it to be teratogenic and fetocidal in mice and rats.[7]
Further research is required to fully characterize and compare the potential for these long-term toxicities across the different trichlorobenzoic acid isomers. Standardized testing according to internationally recognized guidelines would be necessary to fill these critical data gaps.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of trichlorobenzoic acids are not extensively published. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed for regulatory submissions. Below are generalized descriptions of key toxicological assays.
Acute Oral Toxicity (e.g., OECD Test Guideline 423)
The acute toxic class method is a stepwise procedure to estimate the acute oral LD50.
Methodology:
-
Initial Dosing: A group of three fasted animals (typically rats) is dosed with the test substance at a predetermined starting dose level (e.g., 2000 mg/kg).
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If two or three animals die, the test is repeated with a new group of three animals at a lower dose level.
-
If zero or one animal dies, the test is repeated with a new group of three animals at the same dose level to confirm the result.
-
-
LD50 Estimation: The LD50 is estimated based on the mortality data from the different dose groups.
Bacterial Reverse Mutation Test (Ames Test; e.g., OECD Test Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
Methodology:
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium are used.
-
Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix) to simulate mammalian metabolism.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
Mechanisms of Action and Signaling Pathways
Information on the specific mechanisms of toxic action and the signaling pathways affected by trichlorobenzoic acids is very limited. As herbicides, some isomers like 2,3,6-TBA are known to act as synthetic auxins, disrupting plant growth.[8] However, their molecular targets and downstream signaling effects in mammalian systems are not well-elucidated.
Given the structural similarity to other chlorinated aromatic compounds, potential mechanisms could involve oxidative stress, disruption of cellular signaling cascades, and interaction with nuclear receptors. However, dedicated research is needed to confirm these hypotheses for each trichlorobenzoic acid isomer. The diagram below illustrates a generalized logical relationship for investigating the mechanism of action.
Conclusion
This guide highlights the current state of knowledge on the toxicology of trichlorobenzoic acid isomers. While some acute toxicity data are available for certain isomers, there are significant data gaps, particularly concerning genotoxicity, carcinogenicity, and reproductive/developmental toxicity for all six isomers. The lack of detailed experimental protocols and mechanistic studies in the public domain underscores the need for further research to enable a thorough comparative risk assessment. Researchers and drug development professionals should exercise caution when handling these compounds and consider the potential for a range of toxicological effects, especially in the absence of comprehensive safety data.
References
- 1. carlroth.com [carlroth.com]
- 2. healthandenvironment.org [healthandenvironment.org]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. d-nb.info [d-nb.info]
- 7. Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). II. Multireplicated dose-response studies with technical and analytical grades of 2,4,5-T in four-way outcross mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.greenbook.net [assets.greenbook.net]
Safety Operating Guide
Proper Disposal of 3,4,5-Trichlorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3,4,5-Trichlorobenzoic acid, a halogenated aromatic compound.
As a chlorinated organic acid, this compound requires careful management as hazardous waste. Adherence to institutional and regulatory guidelines is crucial to mitigate risks and ensure compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of chlorinated organic compounds necessitates stringent safety measures to prevent exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[2] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of laboratory personnel.
-
Waste Identification and Segregation :
-
Identify this compound waste, including any contaminated materials such as gloves, absorbent pads, or glassware.
-
This waste is classified as a halogenated organic waste .[3]
-
It is critical to segregate halogenated waste from non-halogenated waste streams to avoid increased disposal costs and ensure proper treatment.[4][5]
-
-
Containerization :
-
Collect all this compound waste in a designated, compatible, and leak-proof container.[3]
-
The container must be kept tightly sealed except when adding waste to prevent the release of vapors.[4][5]
-
Ensure the container is stored in a designated satellite accumulation area, away from incompatible materials.[5] Secondary containment is recommended.[5][6]
-
-
Labeling :
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[5]
-
The label must include:
-
The full chemical name: "this compound".
-
A clear indication of all chemical constituents and their approximate percentages.
-
The associated hazards (e.g., Irritant, Harmful).
-
-
-
Spill Management :
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1]
-
Do not wash spills into the sewer system.[7]
-
-
Final Disposal :
-
The recommended method for the disposal of chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[2]
-
Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or as general waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for 3,4,5-Trichlorobenzoic Acid
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal plans for 3,4,5-Trichlorobenzoic acid to ensure the safety of all laboratory personnel. Strict adherence to these guidelines is mandatory to mitigate risks associated with this corrosive and irritant compound.
This compound is a solid chemical that is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1] It is also recognized as being toxic to aquatic life. Due to its hazardous nature, a comprehensive safety plan is critical when handling this substance.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Material/Type Specification |
| Hands | Chemical-resistant gloves | Butyl rubber or Nitrile rubber . It is advisable to double-glove. |
| Eyes | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Respiratory | Respirator | An N95 dust mask may be sufficient for handling small quantities in a well-ventilated area. For larger quantities or in areas with inadequate ventilation, a half-mask or full-face respirator with cartridges for acid gases and particulates is required. |
| Body | Laboratory coat | A standard lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material is recommended. |
Operational Plan: Handling this compound
A systematic approach to handling this chemical is crucial for minimizing risk. The following workflow must be followed:
Experimental Protocol for Safe Handling
-
Area Preparation: All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] Before starting, ensure the fume hood is functioning correctly.
-
PPE Inspection and Donning: Inspect all PPE for damage before use. Don PPE in the following order: lab coat, respirator, safety goggles, face shield, and then gloves (don the inner pair, followed by the outer pair).
-
Chemical Handling:
-
When weighing the solid, use a spatula and weigh it on a tared weigh boat within the fume hood.
-
Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
When transferring the chemical, do so slowly and carefully to prevent spillage.
-
-
Decontamination: After handling, decontaminate the work surface with a suitable cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Remove the outer gloves first, followed by the face shield, safety goggles, lab coat, and inner gloves. The respirator should be the last item removed.
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of through a licensed hazardous waste disposal company. Incineration in a facility equipped with an afterburner and scrubber is the preferred method. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste bag or container. Dispose of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a designated, sealed hazardous waste bag. Dispose of as solid hazardous waste. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound should be placed in a sealed hazardous waste container and disposed of accordingly. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Your diligence in implementing these procedures is paramount.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
